(S)-6-Methylpiperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFOHWKEKBODLZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716949 | |
| Record name | (6S)-6-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-58-3 | |
| Record name | (6S)-6-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-6-Methylpiperazin-2-one: A Chiral Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of (S)-6-Methylpiperazin-2-one, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, stereospecific structure, synthesis, and critical role as a scaffold in medicinal chemistry, grounding all claims in authoritative scientific context.
Introduction: The Significance of the Chiral Piperazinone Core
The piperazin-2-one motif is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its inherent structural features—a six-membered ring containing two nitrogen atoms and a lactam functionality—often impart favorable physicochemical properties to drug candidates, such as improved water solubility, bioavailability, and metabolic stability.[3]
The introduction of a stereocenter, as seen in this compound, adds a crucial dimension of complexity and specificity. The three-dimensional arrangement of the methyl group is critical, as biological systems are chiral, and different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[4] Consequently, access to enantiomerically pure building blocks like this compound is essential for the rational design and synthesis of targeted, next-generation therapeutics.[4]
Molecular Structure and Stereochemistry
This compound is a heterocyclic compound featuring a piperazin-2-one core with a methyl group at the 6-position, creating a single chiral center.
-
IUPAC Name: this compound[5]
-
CAS Number: 323592-68-3[6]
-
Molecular Formula: C₅H₁₀N₂O[7]
-
SMILES: C[C@H]1CNCC(=O)N1[5]
The "(S)" designation indicates the absolute configuration at the C6 chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is fundamental to its utility as a chiral building block, allowing for the construction of complex molecules with precise three-dimensional architectures.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this compound in synthesis and analysis.
Physicochemical Data
The following table summarizes the key physical and chemical properties. It is important to note that while some data is experimentally derived, other values are predicted based on computational models and should be treated as estimates.
| Property | Value | Source |
| Molecular Weight | 114.15 g/mol | [6] |
| Appearance | Off-white solid | [5] |
| Purity | ≥97% (Typical) | [6] |
| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [7] |
| Boiling Point | 289.6 ± 33.0 °C (Predicted) | [7] |
| pKa | 15.53 ± 0.40 (Predicted) | [7] |
| Storage Conditions | 0-8 °C, sealed in dry environment | [8] |
Spectroscopic Profile
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. In electrospray ionization (ESI) mode, the compound is expected to be observed as protonated or adducted ions.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. Key expected signals include:
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A doublet for the C6-methyl group protons.
-
A multiplet for the C6-proton.
-
Distinct signals for the non-equivalent protons on C3 and C5 of the piperazinone ring.
-
Broad signals for the N-H protons, which may exchange with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display five unique signals, corresponding to each carbon atom in the molecule:
-
A signal for the methyl carbon.
-
Signals for the three methylene/methine carbons of the ring (C3, C5, C6).
-
A downfield signal for the carbonyl carbon (C2), typically in the 170-185 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key functional group vibrations:
-
A strong absorption band for the C=O (amide) stretch, typically around 1650-1680 cm⁻¹.
-
N-H stretching vibrations in the region of 3200-3400 cm⁻¹.
-
C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
Synthesis of this compound
The enantioselective synthesis of chiral piperazin-2-ones is a topic of significant research interest. While multiple strategies exist for the broader class of compounds, a common and effective approach for a 6-substituted derivative involves cyclization of a chiral diamine precursor. A plausible and efficient route starts from commercially available, enantiopure (S)-1,2-diaminopropane.
This proposed synthesis leverages the nucleophilicity of the diamine to construct the heterocyclic ring via reaction with an α-halo ester, such as ethyl bromoacetate.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for synthesizing piperazin-2-ones from diamines and α-halo esters.[1] Researchers should optimize conditions for their specific laboratory setup.
-
Reaction Setup: To a solution of (S)-1,2-diaminopropane (1.0 eq) in a suitable solvent such as ethanol (EtOH) or acetonitrile (MeCN), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq).
-
Addition of Ester: Slowly add a solution of ethyl bromoacetate (1.0 eq) in the same solvent to the reaction mixture at room temperature. The primary amino group of the diamine is more nucleophilic and will preferentially attack the electrophilic carbon of the bromoacetate.
-
Cyclization: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The second, less-hindered nitrogen atom will displace the ethoxy group in an intramolecular cyclization to form the stable six-membered lactam ring.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.
Causality in Experimental Design:
-
Choice of Starting Material: Using enantiopure (S)-1,2-diaminopropane directly installs the desired stereochemistry at the C6 position, avoiding the need for chiral resolution later in the synthesis, which is often inefficient.[10]
-
Role of the Base: The base is crucial to neutralize the hydrobromic acid (HBr) formed during the initial Sₙ2 reaction, preventing the protonation and deactivation of the diamine nucleophile.
-
Reaction Conditions: Heating the reaction promotes the intramolecular cyclization step, which has a higher activation energy than the initial intermolecular substitution.
Chemical Reactivity and Applications in Drug Design
The this compound scaffold offers multiple points for chemical modification, making it a versatile building block for constructing diverse chemical libraries.
Key Reaction Sites
Caption: Primary sites of chemical reactivity on the piperazin-2-one core.
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N4-Position: The secondary amine at the N4 position is the most common site for derivatization. It readily undergoes N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and N-acylation reactions. This allows for the straightforward introduction of various substituents to explore the structure-activity relationship (SAR).[11]
-
N1-Position: The amide nitrogen at N1 is significantly less nucleophilic. However, it can be alkylated under more forcing conditions, typically requiring a strong base like sodium hydride (NaH) to deprotonate it first.
-
C2-Carbonyl Group: The lactam carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the piperazin-2-one into the corresponding chiral 2-methylpiperazine derivative, providing access to a different but equally important class of scaffolds.
Role in Pharmaceutical Research
While specific examples detailing the use of this compound (CAS 323592-68-3) in late-stage clinical candidates are not prominent in publicly available literature, its value lies in its role as a key intermediate. Chiral 2-methylpiperazine and 3-methylpiperazin-2-one moieties, which are structurally related, are found in numerous investigational and approved drugs. For instance, piperazine-containing structures are integral to drugs targeting a wide range of conditions, from cancer to viral infections and central nervous system disorders.[3] The use of this specific building block enables the synthesis of complex molecules where the stereochemistry at the methyl-substituted carbon is crucial for target engagement and overall efficacy.
Conclusion
This compound is a valuable and versatile chiral building block for modern drug discovery. Its well-defined stereochemistry, coupled with the favorable properties of the piperazinone scaffold, makes it an attractive starting point for the synthesis of complex and targeted therapeutic agents. The multiple sites available for chemical modification allow for extensive SAR exploration, providing chemists with a powerful tool to fine-tune molecular properties and optimize biological activity. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of foundational chiral intermediates like this compound will undoubtedly increase.
References
- 1. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Methylpiperazine CAS#: 109-01-3 [m.chemicalbook.com]
- 4. This compound 97% | CAS: 323592-68-3 | AChemBlock [achemblock.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. (S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3 [chemicalbook.com]
- 8. PubChemLite - 6-methylpiperazin-2-one (C5H10N2O) [pubchemlite.lcsb.uni.lu]
- 9. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
(S)-6-Methylpiperazin-2-one: A Chiral Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazin-2-one moiety is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2] This guide focuses on the chiral synthon, (S)-6-Methylpiperazin-2-one, a molecule of significant interest in the development of novel therapeutics. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its strategic application in drug discovery, particularly in the synthesis of neurokinin-3 (NK-3) receptor antagonists. This document is intended to serve as a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower researchers in their pursuit of innovative medicines.
Core Molecular Attributes
This compound is a heterocyclic organic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and a methyl group at the chiral center on position 6.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂O | [3] |
| Molecular Weight | 114.15 g/mol | [3] |
| IUPAC Name | (6S)-6-methylpiperazin-2-one | [3] |
| CAS Number | 323592-68-3 | [4] |
| Appearance | White to off-white solid | General knowledge |
| Purity (typical) | ≥97% | [3][4] |
The presence of the stereocenter at the C6 position is of paramount importance in medicinal chemistry. The specific (S)-configuration can profoundly influence the binding affinity and pharmacological activity of a final drug compound, as enantiomers often exhibit distinct biological profiles.
Strategic Importance in Medicinal Chemistry
The piperazine ring system is a recurring motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] The piperazin-2-one variation retains these benefits while offering additional synthetic handles and structural rigidity.
Key Advantages of the Piperazinone Scaffold:
-
Physicochemical Properties: The two nitrogen atoms can be functionalized to modulate basicity (pKa), solubility, and lipophilicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
-
Structural Rigidity: The cyclic structure provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.
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Synthetic Versatility: The nitrogen atoms and the carbon backbone offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6][7]
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Hydrogen Bonding: The amide functionality and the second nitrogen atom can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[5]
The introduction of a methyl group at the C6 position, as in this compound, creates a chiral center that can be exploited to achieve greater target specificity and potency. This is a key strategy in the design of modern pharmaceuticals, where stereochemistry is often a deciding factor in efficacy and safety.
Synthesis of this compound
The enantioselective synthesis of substituted piperazin-2-ones is a topic of significant interest in organic chemistry.[8][9] While multiple strategies exist, a common and effective approach involves the cyclization of a chiral diamine precursor. Below is a representative, multi-step synthetic protocol based on established methodologies for similar structures.[10][11]
Conceptual Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Plausible Asymmetric Synthesis
This protocol is a composite of established methods for the synthesis of chiral piperazinones and related compounds.[9][11]
Step 1: Synthesis of the Dipeptide Precursor
-
To a solution of N-Boc-(S)-alanine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
To the filtrate, add ethyl N-benzylglycinate (1.0 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the dipeptide precursor.
Step 2: Reduction and Deprotection
-
Dissolve the dipeptide precursor in tetrahydrofuran (THF) and cool to 0 °C.
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and then reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting slurry and concentrate the filtrate to obtain the N-benzylated diamine.
Step 3: Cyclization to form the Piperazinone Ring
-
Dissolve the N-benzylated diamine in a suitable solvent such as methanol.
-
Add a bromoacetylating agent, like bromoacetyl bromide (1.1 eq), dropwise at 0 °C in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature until the acylation is complete (monitored by TLC).
-
Add a stronger base, such as sodium methoxide, to promote intramolecular cyclization.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction and neutralize with a mild acid.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 4: Final Deprotection
-
Dissolve the N-benzyl-protected piperazinone in methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C) (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Characteristic peaks for the methyl group, the methylene protons of the ring, the methine proton at the chiral center, and the amide proton should be observed and assigned.[12]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
Chromatographic Methods
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.
Illustrative Chiral HPLC Protocol: [13][14]
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel), is often effective.[14]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 205 nm (as the compound lacks a strong chromophore).[13]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.
Data Analysis:
-
Resolution (Rs): The separation between the two enantiomeric peaks should be calculated. A value greater than 1.5 indicates baseline separation.[13]
-
Enantiomeric Excess (% ee): Calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of the final product.
Applications in Drug Discovery: A Case Study on NK-3 Receptor Antagonists
This compound is a valuable building block in the synthesis of more complex molecules, particularly those targeting the neurokinin-3 (NK-3) receptor.[15][16][17] NK-3 receptor antagonists are being investigated for the treatment of a variety of disorders, including schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes.[16]
The synthesis of these antagonists often involves the N-alkylation or N-arylation of the piperazinone ring, followed by further functionalization. The (S)-methyl group plays a critical role in orienting the molecule within the receptor's binding pocket, leading to enhanced potency and selectivity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.[19]
-
Hazards: May cause skin and eye irritation or serious eye damage.[20] May be harmful if swallowed or inhaled.
Always consult the specific Safety Data Sheet provided by the supplier before use.
Conclusion
This compound stands out as a chiral building block of significant value in the field of drug discovery. Its defined stereochemistry, coupled with the favorable properties of the piperazinone scaffold, makes it an attractive starting point for the synthesis of complex and potent therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is crucial for any researcher aiming to leverage this powerful tool in the development of next-generation medicines. The methodologies and insights provided in this guide are intended to facilitate this endeavor, promoting both scientific rigor and innovation.
References
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- 2. tandfonline.com [tandfonline.com]
- 3. This compound 97% | CAS: 323592-68-3 | AChemBlock [achemblock.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]
- 16. tdcommons.org [tdcommons.org]
- 17. US9422299B2 - Substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists - Google Patents [patents.google.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-6-Methylpiperazin-2-one
Foreword: The Imperative of Precision in Chiral Scaffolds
In the landscape of modern drug discovery and development, chiral heterocyclic scaffolds are of paramount importance. (S)-6-Methylpiperazin-2-one, a key chiral building block, serves as a foundational component in the synthesis of numerous pharmacologically active agents. Its stereochemically defined structure demands rigorous and unambiguous characterization to ensure the identity, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential spectroscopic techniques required for the definitive characterization of this molecule, grounded in the principles of scientific integrity and field-proven experience. We will delve into not just the data, but the causality behind the spectral features, offering a robust framework for researchers, quality control analysts, and process chemists.
The molecular formula for this compound is C₅H₁₀N₂O, with a molecular weight of 114.15 g/mol .[1][2][3][4][5] This guide will systematically explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a unique spectroscopic fingerprint for this compound.
References
The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperazine Ring
The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of clinically successful drugs is a testament to its unique physicochemical and structural properties. The two basic nitrogen atoms, which can be protonated at physiological pH, allow for crucial ionic interactions with biological targets.[3] Furthermore, the piperazine core can act as a hydrogen bond acceptor and possesses conformational flexibility, enabling it to serve as a versatile scaffold for arranging pharmacophoric groups in optimal orientations for target engagement.[1] This inherent versatility has cemented piperazine's status as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive technical overview of the diverse biological activities of piperazine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Piperazine derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[6]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A pivotal mechanism through which many piperazine derivatives exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a multitude of human cancers.[7]
// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine [label="Piperazine\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];
// Edges RTK -> PI3K [label="Activation"]; Piperazine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates\n(Thr308)"]; PIP3 -> Akt [label="Recruits to\nmembrane"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; Akt -> Apoptosis [arrowhead=tee, label="Inhibits"];
// Invisible edges for layout {rank=same; RTK; Piperazine;} {rank=same; PIP2; PI3K;} {rank=same; PIP3; PDK1;} {rank=same; Akt;} {rank=same; mTORC1;} {rank=same; CellGrowth; Apoptosis;} } end_dot Caption: Piperazine derivatives inhibiting the PI3K/Akt/mTOR pathway.
By inhibiting PI3K, these compounds prevent the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors like Akt and mTORC1, ultimately leading to decreased cell proliferation and the induction of apoptosis.[8] The effect on this pathway can be confirmed experimentally by observing decreased phosphorylation of Akt (at Ser473 and Thr308) and downstream targets via Western blot analysis.[9]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Vindoline-Piperazine Conjugate | [4-(trifluoromethyl)benzyl]piperazine derivative (23) | MDA-MB-468 (Breast) | 1.00 | [1][10] |
| Vindoline-Piperazine Conjugate | 1-bis(4-fluorophenyl)methyl piperazine derivative (25) | HOP-92 (Lung) | 1.35 | [1][10] |
| Quinoxalinyl-piperazine | Compound 30 | MDA-MB-231 (Breast) | 0.012 | [5][11] |
| Quinoxalinyl-piperazine | Compound 30 | Caki-1 (Renal) | 0.011 | [5][11] |
| Berberine-piperazine | Derivative 47a | HeLa (Cervical) | 7.327 | [6] |
| Ursolic Acid-piperazine | Derivative 17 | HepG2 (Liver) | 5.40 | [6] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Causality: This assay is chosen for initial screening due to its high-throughput nature and its ability to provide a quantitative measure of a compound's effect on cell viability. The reduction of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of living, metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the piperazine derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: This protocol is employed to elucidate the mechanism of cell death induced by the piperazine derivative. The externalization of phosphatidylserine (detected by Annexin V) is an early hallmark of apoptosis, while propidium iodide (PI) uptake indicates loss of membrane integrity, a feature of late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the piperazine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
II. Central Nervous System (CNS) Activity: Modulating Neurotransmission
Arylpiperazine derivatives are particularly prominent in the development of drugs targeting the central nervous system.[7] Their ability to interact with various neurotransmitter receptors, especially dopamine and serotonin receptors, has led to their use as antipsychotics, antidepressants, and anxiolytics.[12]
Mechanism of Action: Dopamine and Serotonin Receptor Modulation
Many atypical antipsychotics containing the arylpiperazine scaffold exhibit a multi-receptor binding profile, often acting as antagonists or partial agonists at dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors.[13][14] This "dopamine-serotonin system stabilizer" activity is believed to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[6]
// Nodes Arylpiperazine [label="Arylpiperazine\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2R [label="{Dopamine D2 Receptor|Antagonism/\nPartial Agonism}", fillcolor="#FBBC05", fontcolor="#202124"]; SHT1A [label="{Serotonin 5-HT1A Receptor|Agonism/\nPartial Agonism}", fillcolor="#34A853", fontcolor="#FFFFFF"]; SHT2A [label="{Serotonin 5-HT2A Receptor|Antagonism}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antipsychotic [label="Antipsychotic\nEffect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antidepressant [label="Antidepressant/\nAnxiolytic Effect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Arylpiperazine -> D2R [color="#5F6368"]; Arylpiperazine -> SHT1A [color="#5F6368"]; Arylpiperazine -> SHT2A [color="#5F6368"]; D2R -> Antipsychotic; SHT2A -> Antipsychotic; SHT1A -> Antidepressant;
} end_dot Caption: Multi-target receptor modulation by arylpiperazine derivatives in the CNS.
Aripiprazole , for example, is a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[6] Its partial agonism at D2 receptors is thought to modulate dopaminergic activity, reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states.
Quantitative Data: Receptor Binding Affinities
The potency of CNS-active piperazine derivatives is determined by their binding affinity (Ki) to target receptors. Lower Ki values indicate higher affinity.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Aripiprazole | ~0.34 | ~1.7 | ~3.4 | [13] |
| Compound 12a | 300 | 41.5 | 315 | [13] |
| Compound 9b | - | 23.9 | 39.4 | [13] |
| Compound 11 | High Affinity | High Affinity | High Affinity | [14] |
Synthesis of Key CNS Drugs
The synthesis of many piperazine-containing CNS drugs involves the coupling of a functionalized piperazine with an appropriate aryl or heteroaryl moiety.
Synthesis of Aripiprazole: A common method involves the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine.[15][16]
Synthesis of Vortioxetine: A key step is the palladium-catalyzed coupling of 1-bromo-2-iodobenzene with 1-Boc-piperazine, followed by another coupling reaction with 2,4-dimethylbenzenethiol and subsequent deprotection.[17][18]
III. Antiviral and Antimicrobial Activity
The piperazine scaffold is also a key component in a number of agents developed to combat infectious diseases, including viral and bacterial infections.
Antiviral Activity: Targeting HIV Enzymes
Piperazine derivatives have been successfully developed as inhibitors of key HIV enzymes, such as reverse transcriptase and protease, which are essential for viral replication.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Certain diarylpyrimidine derivatives bearing a piperazine sulfonyl group have shown potent activity against wild-type and resistant strains of HIV-1 by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function.[19]
Protease Inhibitors (PIs): The piperazine moiety has been incorporated into the structure of HIV protease inhibitors to improve their pharmacokinetic properties and binding affinity to the enzyme's active site.
| Compound Class | Target | IC50 | Reference |
| α-anilinophenylacetamide derivative (R 89439) | HIV-1 Reverse Transcriptase | 4 nM (in CEM cells) | [19] |
| Piperazine-based compounds | HIV Protease | Varies | [10][20][21] |
Antimicrobial Activity
Piperazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[22][23] The structure-activity relationship studies indicate that the nature of the substituents on the piperazine ring plays a crucial role in determining the antimicrobial potency.[24]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin Derivative (5h) | Ciprofloxacin-resistant P. aeruginosa | 16 | [2] |
| Piperazine-1-carboxamidine | Candida albicans | 2.22 | [15] |
| Pyrimidine Incorporated Piperazine | S. aureus | - | [17] |
| Piperazine Derivative (RL-308) | Shigella flexneri | 2 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Causality: The broth microdilution method is a standardized and quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits microbial growth. It is a fundamental assay in the screening and development of new antimicrobial drugs.
Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the piperazine derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
IV. Anthelmintic Activity: A Classic Application
Historically, piperazine and its simple salts were widely used as anthelmintic agents to treat parasitic worm infections.[4]
Mechanism of Action: GABA Receptor Agonism
Piperazine acts as a selective agonist at γ-aminobutyric acid (GABA) receptors in nematodes.[4][25] This leads to the opening of chloride channels and hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worms are then expelled from the host's gastrointestinal tract by normal peristalsis. The selectivity of piperazine arises from the fact that in vertebrates, GABA receptors are primarily located in the CNS, whereas in nematodes, they are crucial for neuromuscular function.[3][26]
V. In Vivo Evaluation: From Bench to Preclinical Models
Promising piperazine derivatives identified through in vitro screening must be evaluated in in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.
Experimental Protocol: Xenograft Models for Anticancer Activity
Causality: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for evaluating the in vivo efficacy of anticancer agents. They allow for the assessment of a compound's ability to inhibit tumor growth in a physiological environment.[27]
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC-3 for prostate cancer) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Compound Administration: Administer the piperazine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.
// Nodes Synthesis [label="Synthesis of\nPiperazine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(MTT, MIC, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_ID [label="Lead Compound\nIdentification", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies\n(Western Blot, Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy & Toxicity\n(Xenograft Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clinical [label="Preclinical Candidate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> InVitro; InVitro -> Lead_ID; Lead_ID -> Mechanism; Lead_ID -> InVivo; Mechanism -> InVivo; InVivo -> Clinical; } end_dot Caption: General experimental workflow for the development of piperazine-based therapeutics.
Conclusion
The piperazine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of drugs with diverse biological activities, from anticancer and CNS agents to anti-infectives. The ongoing exploration of novel piperazine derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield the next generation of innovative medicines to address unmet medical needs. This guide has provided a technical framework for understanding and evaluating the multifaceted biological activities of this privileged heterocyclic core.
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- 2. researchgate.net [researchgate.net]
- 3. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
The Piperazin-2-one Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperazin-2-one moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1] This six-membered heterocyclic ring, containing two nitrogen atoms, offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties, making it a cornerstone in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive exploration of the piperazin-2-one core, from its fundamental synthetic strategies to its profound impact on drug discovery. We will delve into the causality behind experimental choices in synthetic protocols, examine the structure-activity relationships (SAR) that govern its biological effects, and highlight its successful application in the development of anticancer, antiviral, and neuroprotective agents. This guide is intended to serve as a vital resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics built upon this remarkable scaffold.
The Significance of the Piperazin-2-one Scaffold in Drug Design
The prevalence of the piperazine ring system in FDA-approved drugs underscores its importance in medicinal chemistry.[4] The piperazin-2-one variant, in particular, offers a unique set of advantages that make it an attractive starting point for drug discovery programs.
Physicochemical and Pharmacokinetic Advantages:
-
Structural Rigidity and Conformational Control: The cyclic nature of the piperazin-2-one ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. This pre-organization of pharmacophoric groups can reduce the entropic penalty upon binding.
-
Hydrogen Bonding Capabilities: The presence of a lactam moiety and an additional nitrogen atom provides both hydrogen bond donor and acceptor sites, facilitating crucial interactions with protein targets.[5]
-
Tunable Solubility and Lipophilicity: The nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility. Furthermore, the scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[5]
-
Metabolic Stability: The piperazin-2-one core can influence the metabolic stability of a molecule. Strategic modifications can block sites of metabolism, thereby increasing the compound's half-life. The use of deuterated analogs, such as Piperazin-2-one-d6, is a valuable tool in metabolic studies to probe the kinetic isotope effect and serve as internal standards.[6]
-
Synthetic Accessibility: The piperazin-2-one scaffold is readily accessible through a variety of synthetic routes, allowing for the efficient generation of diverse chemical libraries for high-throughput screening.[7]
These inherent properties have led to the classification of piperazin-2-one as a "privileged scaffold," a concept denoting a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[8] This versatility has been exploited in the development of a wide range of therapeutic agents.
Synthetic Strategies for Piperazin-2-one Scaffolds
The construction of the piperazin-2-one core can be achieved through several reliable synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Classical Cyclization Approaches
A common and straightforward method for the synthesis of the basic piperazin-2-one ring involves the cyclization of an N-substituted ethylenediamine with an α-haloacetyl halide or ester.
Experimental Protocol: Synthesis of a Simple Piperazin-2-one [9]
-
Reaction Setup: To a solution of ethylenediamine (1.0 eq) in a suitable organic solvent such as dichloromethane or methanol, add a base like potassium carbonate or triethylamine (2.2 eq).
-
Addition of Reagents: Slowly add a solution of ethyl chloroacetate (1.0 eq) in the same solvent to the reaction mixture at a controlled temperature (e.g., 30°C).
-
Reaction Monitoring: Stir the reaction mixture for a specified time (e.g., 6 hours) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Second Cyclization Step: After the initial reaction, add a second portion of a base (e.g., ammonium acetate and potassium carbonate) and continue stirring at a slightly elevated temperature (e.g., 50°C) for another period (e.g., 6 hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired piperazin-2-one.[9]
Diagram: General Synthetic Scheme for Piperazin-2-one Core
Caption: A generalized workflow for the synthesis of the piperazin-2-one core.
Asymmetric Synthesis of Chiral Piperazin-2-ones
The synthesis of enantiomerically pure piperazin-2-ones is of paramount importance, as the stereochemistry of a drug molecule often dictates its biological activity and safety profile. Several asymmetric catalytic methods have been developed to access chiral piperazin-2-ones with high enantioselectivity.
One elegant approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.
Experimental Protocol: Asymmetric Hydrogenation of Pyrazin-2-ols
-
Substrate Preparation: Synthesize the desired 5,6-disubstituted pyrazin-2-ol starting material.
-
Reaction Setup: In a glovebox, charge a vial with the pyrazin-2-ol (1.0 eq), a chiral palladium catalyst (e.g., Pd(TFA)2 with a chiral phosphine ligand, 3.3 mol%), and a Brønsted acid co-catalyst (e.g., TsOH·H2O, 100 mol%).
-
Solvent and Hydrogenation: Add a mixture of solvents (e.g., DCM/benzene) and place the vial in an autoclave. Pressurize the autoclave with hydrogen gas (e.g., 1000 psi) and heat to the desired temperature (e.g., 80°C) for a specified time (e.g., 24-48 hours).
-
Work-up and Purification: After cooling and venting the autoclave, concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the chiral piperazin-2-one. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC).
Diagram: Asymmetric Synthesis of Piperazin-2-ones
Caption: Asymmetric synthesis of chiral piperazin-2-ones via hydrogenation.
Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis
Multicomponent reactions, such as the Ugi reaction, are powerful tools for the rapid generation of complex molecules from simple starting materials in a single step. The Ugi reaction has been successfully employed for the synthesis of piperazin-2-one derivatives, allowing for the introduction of multiple points of diversity.[10][11]
Experimental Protocol: Ugi Reaction for Piperazinone Synthesis [12]
-
Amine Preparation: Treat the hydrochloride salt of an α-amino ester (1.0 eq) with a base like potassium hydroxide in methanol to generate the free amine.
-
Reaction Mixture: To this solution, sequentially add 3-bromopropionic acid (1.0 eq), an aldehyde or ketone (e.g., phenylglyoxal hydrate, 1.0 eq), and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq).
-
Reaction and Cyclization: Stir the reaction mixture at room temperature for 24 hours. The initially formed Ugi adduct can spontaneously cyclize to the corresponding pyrrolidin-2-one intermediate.
-
Final Cyclization: The isolated intermediate is then treated with a base (e.g., cesium carbonate) in a solvent like acetonitrile and heated to reflux to induce the final cyclization to the piperazin-2,6-dione.[12]
Diagram: Ugi Reaction for Piperazinone Synthesis
Caption: Ugi multicomponent reaction for the synthesis of piperazinone derivatives.
Therapeutic Applications of Piperazin-2-one Derivatives
The versatile piperazin-2-one scaffold has been successfully incorporated into a wide range of therapeutic agents, demonstrating significant activity in several key disease areas.
Anticancer Agents
Piperazin-2-one derivatives have shown considerable promise as anticancer agents, with numerous studies reporting their potent cytotoxic activity against various cancer cell lines.[13][14][15]
Mechanism of Action:
The anticancer activity of piperazin-2-one derivatives is often attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells. For instance, certain acetophenone/piperazin-2-one hybrids have been shown to selectively cause DNA damage in triple-negative breast cancer cells, leading to the accumulation of γH2AX and p53, and ultimately cell death.[15] Other derivatives have been found to act as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[8][16] The piperazine ring in these inhibitors often serves as a linker to position other pharmacophoric groups optimally within the ATP-binding pocket of the target kinase.[2]
Structure-Activity Relationship (SAR):
SAR studies have revealed that the substitution pattern on the piperazin-2-one ring is crucial for anticancer activity. For example, the introduction of a trifluoromethyl (CF3) group can significantly enhance cytotoxicity.[14] The nature and position of substituents on the aromatic rings attached to the piperazin-2-one core also play a critical role in determining the potency and selectivity of these compounds.[15]
Table 1: Anticancer Activity of Selected Piperazin-2-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 1j (APPA hybrid) | MDA-MB-468 (TNBC) | 6.50 | DNA damage, S/G2 arrest | [15] |
| Compound 6 (CF3-substituted) | HUH7, AKH12 | >50% viability reduction at 50 µM | Cytotoxicity | [14] |
| IA-7 (Piperazin-2-yl-pyrimidine) | MCF-7 | Not specified | JNK activation | [17] |
Antiviral Agents
The piperazin-2-one scaffold has also been explored for the development of antiviral agents, with notable activity against a range of viruses.[18][19]
Mechanism of Action:
A trisubstituted piperazin-2-one derivative, 15D8, has been identified as a potent inhibitor of adenovirus replication.[18] Mechanistic studies revealed that this compound selectively inhibits viral DNA replication in the nucleus, without affecting viral entry into the host cell.[18] Other piperazine-containing compounds have been shown to target viral capsid proteins, interfering with viral assembly or uncoating processes.[20] For example, piperazine itself has been shown to bind to the hydrophobic pocket of the Chikungunya virus capsid protein.[20]
Structure-Activity Relationship (SAR):
In the case of anti-adenovirus piperazin-2-ones, the presence of a 2-benzofuran aryl substituent and an ethyl group at the C6 position of the piperazin-2-one core were found to be critical for potent antiviral activity.[18] Modifications at the N1 position can further modulate this activity.[18]
Table 2: Antiviral Activity of Selected Piperazin-2-one Derivatives
| Compound ID | Virus | IC50 (µM) | Mechanism of Action | Reference |
| 15D8 | Adenovirus 5 | 1.3 ± 0.18 | Inhibition of DNA replication | [18] |
| 15D8 | Adenovirus 16 | 0.8 ± 0.74 | Inhibition of DNA replication | [18] |
Neuroprotective Agents
Piperazine derivatives, including those with a piperazin-2-one core, have shown potential in the treatment of neurodegenerative diseases.[21] Their mechanism of action in this context is often linked to their ability to modulate neurotransmitter receptors.[22]
Mechanism of Action:
Many CNS-active piperazines interact with serotonin (5-HT) and dopamine (D2) receptors.[2] The piperazin-2-one scaffold can position pharmacophoric elements, such as an aryl group, for optimal receptor binding. This modulation of neurotransmitter signaling can have neuroprotective effects by reducing excitotoxicity and inflammation.
Structure-Activity Relationship (SAR):
The opiate activities of dermorphin analogues containing a chiral piperazin-2-one ring have been studied. It was found that the configuration of the phenylalanine residue and the replacement of the piperazin-2-one ring with a piperazine ring were important for either enhancing or reducing their activity.
Future Perspectives and Conclusion
The piperazin-2-one scaffold continues to be a rich source of inspiration for medicinal chemists. Its privileged structural features, combined with its synthetic accessibility, ensure its continued prominence in drug discovery. Future research in this area is likely to focus on:
-
Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and stereoselective methods for the synthesis of complex piperazin-2-one derivatives will be crucial for expanding the accessible chemical space.
-
Exploration of New Therapeutic Targets: While significant progress has been made in the areas of cancer and infectious diseases, the application of piperazin-2-one derivatives to other therapeutic areas, such as metabolic and inflammatory disorders, remains relatively unexplored.
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular mechanisms by which piperazin-2-one derivatives exert their biological effects will be essential for the rational design of more potent and selective drug candidates.
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 9. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]
- 18. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 20. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. orgsyn.org [orgsyn.org]
Introduction: The Significance of Chirality in Piperazinone Scaffolds
An In-Depth Technical Guide to the Stereochemistry and Chirality of 6-Methylpiperazin-2-one
The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs, including antihelminthics like praziquantel and potent anticancer agents.[1] Its value lies in its rigid, heterocyclic structure which can be strategically modified to interact with biological targets. The introduction of a substituent, such as a methyl group, can create a stereogenic center, fundamentally altering the molecule's three-dimensional architecture and, consequently, its pharmacological profile.
Chirality plays a pivotal role in drug-target interactions.[2] Enantiomers, non-superimposable mirror-image isomers, frequently exhibit distinct pharmacokinetic and pharmacodynamic properties.[2][3][4] One enantiomer may be therapeutically active (the eutomer) while the other is inactive or, in some cases, responsible for undesirable side effects (the distomer).[3] Therefore, the ability to synthesize and analyze stereochemically pure compounds is not merely an academic exercise but a critical requirement in modern drug development for enhancing therapeutic precision, potency, and safety.[2][5][6]
This guide provides a comprehensive technical overview of the stereochemistry of 6-methylpiperazin-2-one, a chiral building block of significant interest. We will delve into its molecular structure, stereoisomers, synthetic strategies for both racemic and enantiomerically pure forms, and the analytical techniques required for chiral separation and validation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Molecular Structure and Stereoisomers of 6-Methylpiperazin-2-one
6-Methylpiperazin-2-one possesses a single stereogenic center at the C6 position of the piperazinone ring. This gives rise to a pair of enantiomers: (R)-6-methylpiperazin-2-one and (S)-6-methylpiperazin-2-one.
Caption: The (R) and (S) enantiomers of 6-methylpiperazin-2-one.
The spatial orientation of the methyl group at C6 is the sole difference between these isomers, yet it is sufficient to cause significant variations in their interaction with other chiral molecules, such as biological receptors and enzymes.
Physicochemical Properties
A summary of the known and predicted properties for the enantiomers of 6-methylpiperazin-2-one is presented below. The molecular formula for both is C₅H₁₀N₂O, with a molecular weight of 114.15 g/mol .[7][8]
| Property | (S)-Enantiomer Value | (R)-Enantiomer Value | Reference(s) |
| CAS Number | 323592-68-3 | 1240589-57-4 | [7][8][9] |
| Molecular Weight | 114.15 g/mol | 114.15 g/mol | [7][8] |
| Purity (Typical) | ≥97% | ≥98% | [8][9] |
| Density (Predicted) | 0.992 ± 0.06 g/cm³ | N/A | [7] |
| Boiling Point (Predicted) | 289.6 ± 33.0 °C | N/A | [7] |
| pKa (Predicted) | 15.53 ± 0.40 | N/A | [7] |
Synthetic Methodologies
The synthesis of 6-methylpiperazin-2-one can be approached from two distinct strategic standpoints: the preparation of a racemic mixture followed by chiral resolution, or the direct, stereocontrolled synthesis of a single enantiomer (asymmetric synthesis).
Racemic Synthesis Protocol
A common and direct approach to substituted piperazin-2-ones involves the cyclization of an appropriate diamine derivative with a two-carbon electrophile.[10] For 6-methylpiperazin-2-one, this involves the reaction of 1,2-diaminopropane with an agent like ethyl chloroacetate.
Protocol: Racemic Synthesis of 6-methylpiperazin-2-one
-
Reaction Setup: To a solution of 1,2-diaminopropane (1.0 eq) in a suitable solvent such as ethanol or THF in a round-bottom flask, add a non-nucleophilic base like triethylamine (2.2 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add ethyl chloroacetate (1.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter off the triethylamine hydrochloride salt and wash the solid with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of the desired 6-methylpiperazin-2-one and the 5-methylpiperazin-2-one isomer, is then purified by column chromatography on silica gel to isolate the target compound.
Expert Insight: The choice of base and solvent is critical. Triethylamine acts as a scavenger for the HCl generated during the reaction without competing as a nucleophile. The key challenge in this racemic synthesis is the potential formation of the 5-methyl isomer. Careful control of reaction conditions and rigorous purification are necessary to isolate the desired 6-methylpiperazin-2-one.
Asymmetric Synthesis Strategies
Achieving high enantiomeric purity directly is often more efficient than resolution. Several powerful asymmetric methods have been developed for chiral piperazinones.[11][12] A particularly effective modern approach is the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor.[1][12]
Protocol: Asymmetric Hydrogenation for Chiral 6-Methylpiperazin-2-one
This protocol is a representative example based on established methodologies for similar scaffolds.[1]
-
Precursor Synthesis: Synthesize the 6-methylpyrazin-2-ol precursor via established heterocyclic chemistry routes (e.g., condensation reactions).
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with the 6-methylpyrazin-2-ol substrate (1.0 eq), a chiral palladium catalyst system (e.g., Pd(TFA)₂ with a chiral phosphine ligand like (S)-Segphos, 1-3 mol%), and a suitable solvent (e.g., DCM/benzene).
-
Reaction: Add an acid co-catalyst such as TsOH·H₂O (100 mol%). Seal the autoclave, purge with argon, and then pressurize with hydrogen gas (H₂) to 1000 psi.
-
Hydrogenation: Heat the reaction mixture to 80 °C and stir for 24-48 hours.
-
Workup and Purification: After cooling and carefully venting the reactor, the solvent is removed under reduced pressure. The residue is then purified by flash chromatography to yield the enantiomerically enriched 6-methylpiperazin-2-one.
-
Enantiomeric Excess (ee) Determination: The enantiomeric purity of the product must be determined using chiral HPLC analysis (see Section 3.1).
Expert Insight: The success of this asymmetric hydrogenation hinges on the chiral ligand. The ligand creates a chiral environment around the palladium center, directing the hydrogen addition to one face of the substrate, thereby producing one enantiomer in excess. The reaction involves a dynamic kinetic resolution process, where tautomeric forms of the substrate are hydrogenated at different rates.[1]
Chiral Separation and Stereochemical Analysis
Whether starting from a racemic synthesis or verifying the success of an asymmetric one, robust analytical methods are required to separate and quantify the enantiomers.
Caption: Workflow for the separation and analysis of 6-methylpiperazin-2-one enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[13][14] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.
Protocol: Chiral HPLC Method for Enantiomeric Purity
-
System: An HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based CSP, such as a Chiralpak® IG column (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)).[13] These are versatile and effective for a wide range of compounds.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations. The ratio can be optimized to improve resolution. Small amounts of an additive like diethylamine (0.1%) may be required to improve peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the 6-methylpiperazin-2-one sample in the mobile phase.
-
Analysis: Inject the sample. The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Expert Insight: Method development is key. The choice of CSP is the most critical parameter. Immobilized polysaccharide phases are often preferred due to their broad applicability and robustness to a wider range of solvents compared to coated phases.[13] Optimizing the mobile phase composition, particularly the percentage of the alcohol modifier, is crucial for achieving baseline separation of the enantiomeric peaks.
NMR Spectroscopy with Chiral Solvating Agents
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, adding a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the splitting of signals in the NMR spectrum. This allows for the determination of enantiomeric composition. A relevant example involves using chiral diketopiperazine derivatives, such as (S)-1-benzyl-6-methylpiperazine-2,5-dione, as CSAs for amide-containing substrates.[15] The CSA forms transient, hydrogen-bonded diastereomeric complexes with each enantiomer of the analyte, resulting in separate, observable signals for each.[15] This technique provides an excellent orthogonal method to verify results obtained from chiral HPLC.
Conclusion
The stereochemistry of 6-methylpiperazin-2-one is a critical determinant of its potential utility as a building block in pharmaceutical research. The presence of the C6 stereocenter necessitates careful consideration of synthetic strategy and rigorous analytical validation. While racemic synthesis provides access to the scaffold, modern asymmetric methods like catalytic hydrogenation offer a more direct and efficient path to enantiomerically pure materials.[1][12] The combination of preparative chiral HPLC for separation and analytical techniques like chiral HPLC and NMR with CSAs for validation provides a self-validating system to ensure the stereochemical integrity of the final compound. Understanding and controlling the chirality of this and related piperazinone structures is fundamental to the rational design of selective, safe, and effective new medicines.[16]
References
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- 3. mdpi.com [mdpi.com]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. echemi.com [echemi.com]
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- 10. benchchem.com [benchchem.com]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-6-Methylpiperazin-2-one CAS number 323592-68-3
An In-Depth Technical Guide to (S)-6-Methylpiperazin-2-one (CAS: 323592-68-3): A Chiral Scaffold for Modern Drug Discovery
Section 1: Introduction and Strategic Importance
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds and marketed drugs.[1][2] Its versatile structure, characterized by two nitrogen atoms in a six-membered ring, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties.[2][3] These attributes often lead to improved aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug candidates.[2][3]
Within this important class of heterocycles, this compound represents a particularly valuable building block for drug development professionals. The incorporation of a lactam functional group creates a piperazin-2-one core, which serves as a rigid scaffold and a versatile synthetic intermediate.[4] Crucially, the methyl group at the 6-position introduces a chiral center. The stereochemical purity of the (S)-enantiomer is paramount, as biological systems are inherently chiral. The ability to introduce a specific, defined three-dimensional architecture is often the deciding factor in achieving high target affinity, selectivity, and ultimately, therapeutic efficacy while minimizing off-target effects.[5]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's properties, proven methodologies for its synthesis and characterization, its applications as a strategic building block, and essential safety protocols, grounded in the perspective of a senior application scientist.
Section 2: Physicochemical and Structural Characterization
The utility of this compound in a laboratory setting is dictated by its fundamental physicochemical properties. Its structure contains a secondary amine, a secondary amide (lactam), and a stereocenter, all of which influence its reactivity, solubility, and handling requirements.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 323592-68-3 | [6][7][8] |
| Molecular Formula | C₅H₁₀N₂O | [6][9][10] |
| Molecular Weight | 114.15 g/mol | [7][10] |
| Appearance | Off-white solid | [10] |
| Typical Purity | ≥97% | [7][10] |
| Predicted Boiling Point | 289.6 ± 33.0 °C | [6] |
| Predicted Density | 0.992 ± 0.06 g/cm³ | [6] |
| SMILES | C[C@H]1CNCC(=O)N1 | [10] |
| Recommended Storage | 2-8 °C, under inert atmosphere | [10][11] |
The molecule's polarity, conferred by the amide and amine groups, allows it to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at a biological target. The recommended storage conditions reflect the need to protect the compound from potential degradation pathways.
Section 3: Synthesis and Chiral Control
The central challenge in synthesizing this molecule is not merely the formation of the heterocyclic ring, but the precise control of stereochemistry to yield the desired (S)-enantiomer. Two primary strategies can be envisioned: direct asymmetric synthesis or a racemic synthesis followed by chiral resolution.
Asymmetric Synthesis: The Preferred Strategy
The most efficient and elegant approach is to build the molecule from a chiral starting material, ensuring the desired stereochemistry is locked in from the beginning. This avoids the often difficult and wasteful separation of enantiomers later on. A conceptual workflow based on established chemical principles and patent literature is presented below.[12]
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Protocol 1: Conceptual Asymmetric Synthesis
This protocol is based on the synthetic logic for chiral piperazinones, where the stereochemistry is derived from a chiral amino acid.[12]
-
Reductive Amination:
-
Rationale: To form the key C-N bond between the two fragments while preserving the stereochemistry of the chiral amine.
-
Procedure: Dissolve L-alanine methyl ester hydrochloride in a suitable solvent (e.g., methanol). Neutralize with a non-nucleophilic base (e.g., triethylamine). Add N-Cbz-aminoacetaldehyde. Introduce a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
-
Work-up and Isolation:
-
Rationale: To remove reagents and isolate the protected diamine intermediate.
-
Procedure: Quench the reaction carefully with an acidic solution. Concentrate the solvent under reduced pressure. Perform a standard aqueous work-up and extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude intermediate. Purify by column chromatography if necessary.
-
-
Deprotection and Cyclization:
-
Rationale: The Cbz protecting group is removed via hydrogenolysis. The resulting free amine spontaneously undergoes intramolecular cyclization with the ester to form the thermodynamically stable six-membered lactam ring.
-
Procedure: Dissolve the purified intermediate in methanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction for the consumption of starting material.
-
-
Final Isolation:
-
Rationale: To remove the catalyst and isolate the final pure product.
-
Procedure: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield this compound as a solid.
-
Section 4: Analytical and Quality Control Protocols
For a chiral building block, analytical validation extends beyond simple identity and purity checks. The critical parameter is enantiomeric purity, which confirms the stereochemical integrity of the material.
Protocol 2: Identity and Purity Confirmation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: Provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom. The 1H NMR spectrum for the (S)-enantiomer is expected to be identical to that reported for the (R)-enantiomer.[12]
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the methyl group (doublet, ~1.4 ppm), the methine proton at C6 (multiplet, ~3.5 ppm), the two diastereotopic protons at C5 (multiplets, ~3.0-3.4 ppm), the two protons at C3 (multiplet, ~3.2-3.3 ppm), and the two exchangeable amine/amide protons (broad singlets).
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the methyl carbon, the three methylene carbons in the ring, the chiral methine carbon, and the carbonyl carbon of the lactam.
2. Mass Spectrometry (MS):
-
Rationale: Confirms the molecular weight and provides fragmentation data that can aid in structural elucidation.
-
Method: Electrospray Ionization (ESI) is typically used.
-
Expected Result: A prominent ion corresponding to [M+H]⁺ at m/z 115.1.[12] Other adducts such as [M+Na]⁺ at m/z 137.1 may also be observed.[13]
Table 2: Key Analytical Data for Structural Confirmation
| Technique | Parameter | Expected Value | Source(s) |
| MS (ESI+) | [M+H]⁺ | 115.16 | [12] |
| ¹H NMR | Methyl (CH₃) | Doublet, ~1.4 ppm | [12] |
| ¹H NMR | Methine (CH) | Multiplet, ~3.5 ppm | [12] |
Protocol 3: Enantiomeric Purity Assessment
Rationale: Standard chromatographic techniques cannot distinguish between enantiomers. A chiral environment must be introduced, either in the stationary phase (Chiral HPLC) or the mobile phase/sample matrix (NMR with a Chiral Solvating Agent).
Caption: Workflow for confirming the enantiomeric purity of the target compound.
1. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC):
-
Principle: The sample is passed through a column containing a Chiral Stationary Phase (CSP). The CSP interacts diastereomerically with the two enantiomers, causing one to be retained longer than the other, resulting in separation.
-
Procedure:
-
Dissolve a small amount of the sample in a suitable mobile phase solvent.
-
Inject the sample onto a chiral column (e.g., a polysaccharide-based column like Chiralpak®).
-
Run an isocratic or gradient method using a mobile phase typically consisting of a hydrocarbon (e.g., heptane) and an alcohol (e.g., isopropanol), often with a small amount of an amine additive.
-
Monitor the elution profile with a UV detector.
-
Validation: A pure sample of the (S)-enantiomer should show a single peak. To confirm the method's validity, a racemic sample should be injected, which must show two baseline-separated peaks. The enantiomeric excess (e.e.) is calculated from the relative peak areas.
-
Section 5: Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value chiral building block used to construct more complex molecules.[5] Its rigid, stereodefined structure makes it an ideal scaffold for orienting pharmacophoric groups in three-dimensional space to achieve optimal binding with a biological target.
Caption: The strategic role of the chiral scaffold in drug design.
-
Case Study: Neurokinin 3 (NK-3) Receptor Antagonists: This compound has been documented as a key intermediate in the synthesis of selective NK-3 antagonists.[5] These antagonists are being investigated for the treatment of central nervous system (CNS) disorders. In this context, the piperazinone core serves as the central scaffold, with substitutions made at the N1 and N4 (after reduction of the lactam) positions to interact with specific pockets of the receptor. The (S)-configuration is critical for achieving the correct geometry for potent antagonism.
-
Peptidomimetics: The constrained conformation of the piperazin-2-one ring can mimic the β-turn structure found in peptides.[14] This makes it a valuable scaffold for designing small molecules that can disrupt protein-protein interactions or act as enzyme inhibitors by mimicking the binding motif of a natural peptide substrate.
-
Privileged Scaffold for Diverse Targets: The piperazinone motif is found in compounds targeting a wide array of diseases, including viral infections and cancer.[4][5] The ability to readily functionalize the nitrogen atoms allows for the rapid generation of compound libraries for screening against various biological targets.
Section 6: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a robust safety assessment can be made based on data from structurally related compounds like 5-methylpiperazin-2-one and other piperazine derivatives.[15][16]
Table 3: GHS Hazard and Precautionary Information (Inferred)
| Category | Statement | Source(s) |
| Hazard | H314: Causes severe skin burns and eye damage. | [16] |
| Hazard | H318: Causes serious eye damage. | [17] |
| Precaution | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | [18] |
| Precaution | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [18] |
| Precaution | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [19] |
| Precaution | P310: Immediately call a POISON CENTER or doctor/physician. | [19] |
Protocol 4: Safe Handling and Storage Procedures
-
Engineering Controls: All handling of the solid powder should be conducted in a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[20]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[15][20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8 °C.[11] For long-term storage, consider storage under an inert gas like argon or nitrogen.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Section 7: References
-
MedchemExpress.com. Piperazin-2-one | Intermediate. --INVALID-LINK--
-
ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. --INVALID-LINK--
-
Echemi. (S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3. --INVALID-LINK--
-
CymitQuimica. This compound. --INVALID-LINK--
-
Chemsrc. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6. --INVALID-LINK--
-
ChemicalBook. (S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3. --INVALID-LINK--
-
PubMed. The medicinal chemistry of piperazines: A review. --INVALID-LINK--
-
Thieme Chemistry. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Piperazine. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - 2-Methylpiperazine. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Generic. --INVALID-LINK--
-
Biosynth. Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--
-
Scilit. The medicinal chemistry of piperazines: A review. --INVALID-LINK--
-
Chemsigma. (S)-6-METHYL-PIPERAZIN-2-ONE [323592-68-3]. --INVALID-LINK--
-
Benchchem. 6-Methylpiperazin-2-one | 59701-83-6. --INVALID-LINK--
-
Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative. --INVALID-LINK--
-
PubChem. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258. --INVALID-LINK--
-
PubChemLite. 6-methylpiperazin-2-one (C5H10N2O). --INVALID-LINK--
-
Advanced ChemBlocks. This compound. --INVALID-LINK--
-
PubChem. 2-Methylpiperazine | C5H12N2 | CID 66057. --INVALID-LINK--
References
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- 9. (S)-6-METHYL-PIPERAZIN-2-ONE [323592-68-3] | Chemsigma [chemsigma.com]
- 10. This compound 97% | CAS: 323592-68-3 | AChemBlock [achemblock.com]
- 11. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]
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Predictive Analysis of Physicochemical Properties for (S)-6-Methylpiperazin-2-one: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-6-Methylpiperazin-2-one, a chiral heterocyclic compound, serves as a crucial building block in contemporary medicinal chemistry. Its structural motif is incorporated into a variety of pharmacologically active agents, making a thorough understanding of its physicochemical properties paramount for applications in drug design, process development, and formulation. This technical guide provides an in-depth analysis of the predicted boiling point and density of this compound, delving into the computational methodologies that enable such predictions and offering insights into their reliability and application in a research and development context.
Predicted Physicochemical Properties of this compound
The fundamental physical constants of a molecule, such as its boiling point and density, are critical parameters that influence its behavior in both chemical and biological systems. For novel or specialized compounds like this compound, experimentally determined data may not always be readily available. In such cases, computational prediction methods provide valuable estimates.
Based on computational modeling, the predicted boiling point and density for this compound (CAS: 323592-68-3) are presented in the following table.[1]
| Property | Predicted Value | Prediction Methodology |
| Boiling Point | 289.6 ± 33.0 °C | Computational QSPR |
| Density | 0.992 ± 0.06 g/cm³ | Computational QSPR |
Table 1: Summary of Predicted Properties for this compound. Data sourced from Echemi.[1]
It is imperative for the scientific professional to recognize that these values are in silico estimations and carry an inherent margin of error, as indicated by the provided ranges. The subsequent sections of this guide will explore the theoretical underpinnings of the methodologies used to generate these predictions.
The Foundation of Prediction: Quantitative Structure-Property Relationships (QSPR)
The prediction of physicochemical properties for organic molecules like this compound heavily relies on Quantitative Structure-Property Relationship (QSPR) models.[2][3] These models are based on the principle that the chemical structure of a molecule inherently determines its physical and chemical properties. By establishing a mathematical relationship between the structural features of a set of known compounds and their experimentally determined properties, a model can be built to predict the properties of unknown molecules.
Experimental Workflow for QSPR Model Development
The process of developing a robust QSPR model for predicting properties like boiling point and density is a systematic endeavor. The following diagram illustrates a typical workflow.
Caption: A diagram illustrating the key stages in developing and applying a QSPR model for property prediction.
Causality in QSPR for Boiling Point and Density Prediction
-
Molecular Descriptors : The first step in any QSPR study is to numerically represent the molecule's structure. This is achieved through the calculation of "molecular descriptors." For a molecule like this compound, these can include:
-
Topological descriptors: These describe the atomic connectivity, including the number of atoms, bonds, and rings.
-
Geometrical descriptors: These relate to the 3D shape of the molecule, such as its surface area and volume.
-
Electronic descriptors: These quantify aspects of the molecule's electronic structure, such as bond polarities and partial charges, which are crucial for intermolecular interactions.
-
-
Intermolecular Forces and Boiling Point : The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. For this compound, these forces include:
-
Hydrogen Bonding: The presence of N-H groups allows for strong hydrogen bonding, which significantly increases the boiling point. QSPR models capture this through descriptors related to the number of hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: The polar carbonyl group (C=O) and C-N bonds create a significant molecular dipole, leading to dipole-dipole attractions. Electronic descriptors are used to quantify this.
-
Van der Waals Forces: These depend on the molecule's size and shape. Descriptors like molecular weight and surface area are proxies for the strength of these forces.
-
-
Molecular Packing and Density : Density is determined by both the mass of the molecule and how efficiently it can pack in the liquid state.
-
Molecular Weight: this compound has a molecular weight of 114.15 g/mol .[4][5]
-
Molecular Shape and Rigidity: The cyclic structure of the piperazinone core imparts a degree of rigidity. The methyl group's stereochemistry (S-configuration) will influence the preferred conformations and how molecules pack together, which in turn affects density. QSPR models for density often incorporate descriptors related to molecular shape and symmetry.
-
Advanced Computational Approaches
While QSPR provides a powerful framework, more advanced computational methods can offer deeper insights and potentially more accurate predictions.
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[6][7] It can be used to optimize the 3D geometry of this compound and to calculate electronic properties that can be used as descriptors in more sophisticated QSPR models.
-
Machine Learning and Neural Networks: Modern QSPR models often employ machine learning algorithms, such as multiple linear regression, support vector machines, or artificial neural networks.[2][3][8][9] These techniques are capable of identifying complex, non-linear relationships between molecular descriptors and physical properties, which can lead to more accurate prediction models, especially for diverse sets of compounds.
Conclusion for the Practitioner
The predicted boiling point of 289.6 ± 33.0 °C and density of 0.992 ± 0.06 g/cm³ for this compound provide essential, actionable data for laboratory and process scale-up activities.[1] These values, derived from computational models, are grounded in the fundamental relationship between molecular structure and physical properties. An appreciation for the methodologies behind these predictions—from the selection of molecular descriptors that encode intermolecular forces to the statistical power of QSPR and machine learning—allows the modern scientist to use such data with a critical and informed perspective. While experimental verification remains the gold standard, in silico predictions are an indispensable tool in accelerating chemical research and drug development.
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prediction of boiling points and critical temperatures of industrially important organic compounds from molecular structure | Semantic Scholar [semanticscholar.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound 97% | CAS: 323592-68-3 | AChemBlock [achemblock.com]
- 6. camjol.info [camjol.info]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. Density Prediction Models for Energetic Compounds Merely Using Molecular Topology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Methodological & Application
Application Note: Enantioselective Analysis of (S)-6-Methylpiperazin-2-one
A Comprehensive Guide to Chromatographic and Spectroscopic Methods for Drug Development and Quality Control
Introduction: The Critical Role of Chiral Purity
(S)-6-Methylpiperazin-2-one (CAS: 323592-68-3) is a vital chiral intermediate in modern pharmaceutical synthesis.[1] Its specific stereochemical configuration is fundamental to building complex active pharmaceutical ingredients (APIs) where biological activity is often enantiomer-specific.[1][2] In drug development, one enantiomer (the eutomer) may possess the desired therapeutic effect, while its mirror image (the distomer) could be inactive, less active, or even contribute to adverse effects.[2][3]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that the absolute stereochemistry of chiral compounds be known and that enantiomeric purity be rigorously controlled throughout the manufacturing process.[2][3] This necessitates the development and validation of robust, accurate, and precise analytical methods to quantify the enantiomeric excess (e.e.) of this compound and to detect and quantify its undesired (R)-enantiomer.
This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed overview of the principal analytical techniques for this purpose. It focuses on High-Performance Liquid Chromatography (HPLC) as the primary method for enantioseparation, with additional discussion on Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols herein are designed to be self-validating systems, incorporating principles of system suitability and method validation to ensure trustworthy and reproducible results.[4][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation
Chiral HPLC is the most widely used and effective technique for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility.[][7] The separation is achieved using a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times.[4][8]
Principle of Chiral Recognition on Polysaccharide-Based CSPs
For compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[7] Chiral recognition on these phases is a complex process governed by a combination of intermolecular interactions:
-
Hydrogen Bonding: The amide and amine groups in the analyte can form hydrogen bonds with the carbamate derivatives on the polysaccharide backbone.
-
Dipole-Dipole Interactions: The polar carbonyl group of the analyte interacts with polar sites on the CSP.
-
Steric Interactions (Inclusion): The overall shape of the enantiomer determines how well it fits into the chiral grooves or cavities of the polysaccharide structure. The methyl group's spatial orientation is a key differentiator, causing one enantiomer to have a more stable, and thus longer-retained, complex with the CSP than the other.
This combination of forces results in a sufficient difference in free energy (ΔΔG) between the two transient diastereomeric complexes, enabling their chromatographic separation.
Experimental Protocol: Chiral HPLC-UV Method
This protocol provides a robust starting point for the enantioselective analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
2.2.1 Instrumentation and Reagents
-
System: HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical Column: Chiralpak® IC-3 (Immobilized amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.
-
Rationale: Immobilized polysaccharide columns offer broad enantioselectivity and are compatible with a wider range of solvents compared to coated phases, enhancing method development flexibility.[7]
-
-
Reagents: n-Hexane (HPLC grade), Ethanol (HPLC grade), Diethylamine (DEA, reagent grade).
2.2.2 Chromatographic Conditions
-
Mobile Phase: n-Hexane : Ethanol : DEA (80:20:0.1, v/v/v)
-
Rationale: Normal phase chromatography often provides superior selectivity for polar enantiomers on polysaccharide CSPs. Ethanol acts as the polar modifier, influencing retention and resolution, while a small amount of DEA is added to improve peak shape for basic analytes by masking residual acidic silanols on the silica support.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
UV Detection: 215 nm
-
Rationale: The amide chromophore in the piperazinone ring has significant absorbance at lower UV wavelengths.
-
2.2.3 Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 25 mg of racemic 6-Methylpiperazin-2-one in 50 mL of the mobile phase. This solution is used for system suitability checks.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve 25 mg of the this compound sample in 50 mL of the mobile phase.
2.2.4 System Suitability Testing (SST) Before sample analysis, the chromatographic system must be qualified. Inject the racemic standard solution in six replicate injections and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rₛ) | Rₛ ≥ 2.0 | Ensures baseline separation between the enantiomer peaks for accurate integration.[9] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Confirms peak symmetry, which is critical for precise integration. |
| Repeatability (%RSD) | %RSD of peak area ≤ 2.0% | Demonstrates the precision of the analytical system over a short period.[9] |
2.2.5 Analytical Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test as described in 2.2.4.
-
If SST passes, inject the sample solutions.
-
Identify the peaks for the (S)- and (R)-enantiomers based on their retention times relative to the racemic standard.
-
Calculate the percentage of the (R)-enantiomer and the enantiomeric excess (%e.e.) of the sample using the area percent method:
% (R)-enantiomer = (Area of R-peak / (Area of R-peak + Area of S-peak)) * 100
%e.e. = ((Area of S-peak - Area of R-peak) / (Area of R-peak + Area of S-peak)) * 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for the enantioselective analysis of this compound by HPLC.
Method Validation Overview
To ensure the method is suitable for its intended purpose (e.g., quality control release testing), it must be validated according to regulatory guidelines (e.g., ICH Q2(R1)).[4] The validation should assess the following parameters.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the desired enantiomer unequivocally in the presence of its counterpart and any impurities. | Resolution > 2.0 between enantiomers; no interference from placebo or degradants. |
| Linearity | The method's ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998 for the undesired enantiomer.[9] |
| Accuracy | Closeness of test results to the true value, typically assessed by spike/recovery studies. | Recovery between 90-110% for the undesired enantiomer.[3] |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) of the results. | %RSD ≤ 10% at the limit of quantification.[3] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; must meet precision/accuracy criteria. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters remain within acceptance criteria.[9] |
Alternative and Complementary Analytical Methods
While chiral HPLC is the primary technique, other methods can be employed for orthogonal verification or specific applications.
Gas Chromatography (GC)
GC can be an alternative for chiral analysis, particularly if the analyte is volatile or can be made volatile through derivatization.
-
Principle: Separation occurs on a chiral GC column (e.g., based on cyclodextrin derivatives). The analyte must be thermally stable. For 6-methylpiperazin-2-one, derivatization of the amine and amide protons (e.g., silylation) may be necessary to improve volatility and peak shape.
-
Protocol Outline:
-
Derivatization: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column (e.g., Chiraldex G-TA).
-
Analysis: Inject the derivatized sample and separate using an appropriate temperature program.
-
-
Causality: GC is often faster than HPLC, but the need for derivatization adds a sample preparation step that can introduce variability. It is a valuable orthogonal technique to confirm HPLC results.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a non-separative method for determining enantiomeric purity.
-
Principle: In a chiral environment, enantiomers are diastereomers. A Chiral Solvating Agent (CSA) is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the analyte's enantiomers. This interaction can lead to a detectable difference in the chemical shifts (Δδ) of corresponding protons in the two enantiomers, allowing for their direct integration. A diketopiperazine derivative, structurally similar to the analyte, has been shown to be an effective CSA for amides.[10]
-
Protocol Outline:
-
Sample Preparation: Prepare a solution of the analyte in a suitable deuterated solvent (e.g., CDCl₃).
-
CSA Addition: Add one equivalent of a suitable CSA (e.g., (S)-1-benzyl-6-methylpiperazine-2,5-dione).[10]
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal that is split into two distinct peaks corresponding to the two enantiomers. Integrate the areas of these two peaks to determine the enantiomeric ratio.
-
-
Causality: This method is rapid and requires no physical separation. However, it is generally less sensitive than chromatographic methods and requires a suitable CSA that induces sufficient chemical shift non-equivalence. It is best suited for samples with higher concentrations of the minor enantiomer.
Conclusion
Ensuring the enantiomeric purity of this compound is a non-negotiable aspect of its use in pharmaceutical manufacturing.[] Chiral HPLC on a polysaccharide-based stationary phase stands as the most robust and reliable method for this purpose, offering excellent resolution and sensitivity.[7] The detailed HPLC protocol and validation framework provided in this note serve as a comprehensive guide for establishing a trustworthy quality control system. Complementary techniques like chiral GC and NMR spectroscopy provide valuable orthogonal data, reinforcing analytical confidence. By implementing these rigorous analytical strategies, scientists can ensure that this critical chiral intermediate meets the stringent purity requirements essential for producing safe and effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of (S)-6-Methylpiperazin-2-one using 1H and 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of (S)-6-Methylpiperazin-2-one, a chiral heterocyclic compound relevant in medicinal chemistry and drug development. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to perform rigorous structural characterization of complex small molecules.
Introduction: The Importance of Structural Verification
This compound is a substituted piperazinone, a class of compounds frequently incorporated into pharmacologically active molecules. The presence of a stereocenter at the C6 position and multiple nitrogen atoms makes unambiguous structural confirmation essential for understanding its biological activity and for quality control in synthetic processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic compounds in solution.[1][2][3] It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This note details the application of ¹H and ¹³C NMR to confirm the identity and purity of this compound.
Foundational Principles: ¹H and ¹³C NMR
The analysis of this compound relies on three key NMR parameters:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of a nucleus.[1] Electron-withdrawing groups (like C=O and N) "deshield" nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents. This allows for a quantitative count of protons in different environments.
-
Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei on adjacent atoms causes signals to split into multiplets.[4] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and dihedral angles between coupled protons.[5][6]
Experimental Workflow and Protocols
The successful acquisition of high-quality NMR data is contingent upon meticulous sample preparation and correctly defined acquisition parameters.
Caption: Workflow for NMR spectral analysis.
Protocol 1: NMR Sample Preparation
Causality: The goal is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting the magnetic field.[7][8] The choice of deuterated solvent is critical; it provides a lock signal for the spectrometer to maintain field stability and avoids obscuring the analyte signals with large solvent proton peaks.[7][9]
Materials:
-
This compound
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and glass wool or a syringe filter
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of the compound. For a standard 400-600 MHz spectrometer:
-
Dissolve the Sample: Transfer the solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[10][11] Vortex or gently warm if necessary to ensure complete dissolution.
-
Filter the Solution: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry NMR tube.[7][11] This removes any suspended particles that can interfere with proper shimming.[7][9]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[11]
Protocol 2: Data Acquisition Parameters (400 MHz Spectrometer)
Causality: The acquisition parameters are set to ensure adequate signal resolution and sensitivity within a reasonable timeframe. For ¹³C NMR, proton decoupling is used to simplify the spectrum by collapsing all carbon signals into singlets, which significantly improves the signal-to-noise ratio.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Pulse Program | Standard single-pulse (e.g., zg30) | Proton-decoupled single-pulse (e.g., zgpg30) |
| Spectral Width | ~16 ppm (centered around 6 ppm) | ~220 ppm (centered around 100 ppm) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 2-5 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024-4096 (or more, depending on concentration) |
| Temperature | 298 K | 298 K |
Data Processing Steps:
-
Apply a Fourier Transform to the raw Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C; DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[12]
Predicted Spectra and Interpretation
The following sections detail the expected ¹H and ¹³C NMR data for this compound and provide a guide for interpretation.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The proton spectrum is complex due to the chiral center at C6, which renders the geminal protons on C3 and C5 diastereotopic (chemically non-equivalent). This non-equivalence results in more complex splitting patterns than would be seen in an achiral analogue.[13]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| N1-H | ~7.5 - 8.5 | broad singlet (br s) | - | 1H | Amide proton, deshielded by the adjacent carbonyl group. Broad due to quadrupole broadening and/or chemical exchange. |
| N4-H | ~2.0 - 4.0 | broad singlet (br s) | - | 1H | Secondary amine proton. Position and broadness are highly dependent on solvent and concentration. |
| H6 | ~3.8 - 4.2 | multiplet (m) | - | 1H | Methine proton adjacent to N1 and the chiral center. Deshielded by the amide nitrogen. |
| H3a, H3b | ~3.2 - 3.6 | AB quartet or m | Jgem ≈ 12-18 | 2H | Diastereotopic methylene protons adjacent to the carbonyl group. Deshielded by the C=O and N4. |
| H5a, H5b | ~2.9 - 3.3 | multiplet (m) | Jgem ≈ 12-15 | 2H | Diastereotopic methylene protons adjacent to the chiral center (C6). Complex splitting due to geminal and vicinal coupling. |
| H(Me) | ~1.3 - 1.5 | doublet (d) | Jvic ≈ 6-7 | 3H | Methyl protons coupled to the single methine proton at C6. |
Note: The exact chemical shifts can vary based on the solvent and sample concentration. The use of DMSO-d₆ may result in sharper NH peaks.[14]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) | Rationale |
| C2 | ~168 - 172 | Carbonyl carbon of the lactam (amide). Most downfield signal due to the strong deshielding effect of the double-bonded oxygen. |
| C6 | ~50 - 55 | Methine carbon at the chiral center, attached to nitrogen (N1). |
| C3 | ~48 - 52 | Methylene carbon adjacent to the carbonyl group. |
| C5 | ~42 - 47 | Methylene carbon adjacent to the chiral center. |
| C(Me) | ~18 - 22 | Methyl carbon, located in the most upfield region of the spectrum. |
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can verify the molecular structure, confirm the connectivity of all atoms, and assess the purity of their sample. The protocols and interpretive guidelines presented here serve as a robust framework for the analysis of this and other related heterocyclic compounds in a drug discovery and development setting.
References
- 1. azooptics.com [azooptics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. J-coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-6-Methylpiperazin-2-one in asymmetric synthesis.
In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where one enantiomer may elicit a desired therapeutic effect while its mirror image could be inactive or even harmful. Chiral auxiliaries are a powerful and reliable tool in the synthetic chemist's arsenal to enforce stereocontrol.[1] Introduced by pioneers like E.J. Corey and Barry Trost, a chiral auxiliary is a stereogenic molecule temporarily attached to a prochiral substrate.[1] Its own inherent chirality directs a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse, having fulfilled its role as a "chiral messenger."[1]
This compound is an emerging chiral building block whose rigid heterocyclic scaffold and strategically placed stereocenter make it a compelling candidate for use as a chiral auxiliary.[2] The piperazinone core is a privileged structure in medicinal chemistry, frequently found in bioactive compounds.[3][4][5] This guide explores the application of this compound, focusing on its utility in the diastereoselective synthesis of α-substituted carboxylic acids, which are precursors to valuable chiral amines and unnatural amino acids.[6][7][8]
Core Application: Asymmetric Alkylation via an N-Acyl Piperazinone Enolate
One of the most robust applications for chiral auxiliaries is the diastereoselective alkylation of enolates. By acylating the nitrogen atom of this compound, a system is created where the α-proton of the acyl group can be selectively removed to form a chiral enolate. The steric hindrance imposed by the methyl group at the C6 position of the piperazinone ring effectively shields one face of the resulting enolate, compelling an incoming electrophile to approach from the less hindered side. This directed attack is the cornerstone of the stereochemical control.
The general workflow for this transformation is a multi-step process that ensures high fidelity in the transfer of chirality from the auxiliary to the final product.
Caption: General workflow for asymmetric alkylation using this compound.
Mechanism of Diastereoselection
The high degree of stereocontrol originates from the conformational rigidity of the chelated enolate intermediate formed upon deprotonation. When a lithium base such as Lithium Diisopropylamide (LDA) is used, the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the piperazinone ring. This chelation, combined with the pseudo-axial orientation of the C6 methyl group, creates a sterically demanding environment on one face of the planar enolate. Consequently, the electrophile's trajectory is biased towards the opposite, more accessible face, resulting in the formation of a single major diastereomer.
Caption: Steric model of the chelated enolate directing the electrophile's approach.
Detailed Protocols
The following protocols are presented as a robust starting point for researchers. As with any synthetic procedure, optimization may be required for specific substrates and electrophiles. All operations should be conducted in a fume hood using appropriate personal protective equipment.
Protocol 1: Synthesis of N-Propanoyl-(S)-6-Methylpiperazin-2-one
This initial step attaches the prochiral acyl group to the chiral auxiliary.
Materials:
-
This compound (1.0 eq)
-
Propanoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add propanoyl chloride dropwise over 10 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure N-acylated product.
Protocol 2: Asymmetric Alkylation with Benzyl Bromide
This is the key diastereoselective, bond-forming step.
Materials:
-
N-Propanoyl-(S)-6-Methylpiperazin-2-one (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq, solution in hexanes)
-
Benzyl bromide (1.2 eq)
-
Argon or Nitrogen gas supply
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet.
-
Dissolve diisopropylamine in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi solution and stir for 30 minutes at -78 °C to generate LDA in situ.
-
In a separate flask, dissolve the N-propanoyl-(S)-6-methylpiperazin-2-one substrate in anhydrous THF.
-
Transfer the substrate solution via cannula into the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.[9]
-
Add benzyl bromide dropwise to the enolate solution. Stir at -78 °C for 3-4 hours or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Add water and extract three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify via flash chromatography to isolate the alkylated product. Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Auxiliary Cleavage via Hydrolysis
This step liberates the final chiral product and allows for recovery of the auxiliary.
Materials:
-
Alkylated piperazinone adduct (1.0 eq)
-
Lithium hydroxide (LiOH) (4.0 eq)
-
THF/Water (3:1 mixture)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
Procedure:
-
Dissolve the alkylated adduct in the THF/water mixture.
-
Cool the solution to 0 °C and add lithium hydroxide.
-
Stir the reaction at room temperature for 12-24 hours.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove the cleaved auxiliary. The auxiliary can be recovered from these organic washings.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine these final organic extracts, dry over MgSO₄, filter, and concentrate to yield the crude (S)-2-methyl-3-phenylpropanoic acid.
-
Purify the carboxylic acid by chromatography or recrystallization. Confirm enantiomeric excess (e.e.) using chiral HPLC.
Data Presentation: Expected Performance
The efficacy of a chiral auxiliary is judged by the yield and diastereoselectivity of the key stereodetermining step. Based on analogous systems, high diastereoselectivity is expected for the alkylation of N-acyl-(S)-6-methylpiperazin-2-one enolates.
| Electrophile (R-X) | R Group | Expected Diastereomeric Excess (d.e.) | Expected Yield (%) |
| Benzyl bromide | Benzyl | >95% | 80-90% |
| Iodomethane | Methyl | >90% | 85-95% |
| Allyl bromide | Allyl | >95% | 75-85% |
| Isopropyl iodide | Isopropyl | >85% | 60-70% |
Note: Data are illustrative and based on results from structurally similar chiral auxiliaries like Evans oxazolidinones and other piperazinone systems.[10][11] Actual results may vary.
Extended Applications & Future Directions
While asymmetric alkylation is a primary application, the this compound scaffold holds promise in other important transformations.
-
Palladium-Catalyzed Reactions: Piperazinones have been successfully employed in asymmetric Pd-catalyzed decarboxylative allylic alkylations to generate highly enantioenriched products.[3][12] This suggests that derivatives of this compound could be valuable substrates for constructing complex quaternary stereocenters.
-
Synthesis of Bioactive Molecules: The chiral piperazine core is central to numerous pharmaceuticals.[5][13] Using this compound as a starting material or auxiliary provides a direct route to enantiomerically pure piperazine derivatives, which are key intermediates in drug discovery programs.[14]
-
Conjugate Additions and Aldol Reactions: The principles of enolate chemistry can be extended to Michael additions and aldol reactions, further broadening the synthetic utility of this auxiliary for C-C bond formation.
The development of novel applications for this compound and similar chiral building blocks continues to be an active area of research, driven by the constant demand for efficient and selective methods to produce enantiopure compounds for the life sciences.[13]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 9. Enolate-Forming Compounds Provide Protection From Platinum Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Pharmacokinetic Properties of Piperazine-Containing Compounds
Introduction: The Significance of the Piperazine Moiety in Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties frequently confer favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, leading to improved oral bioavailability and overall drug-like properties.[1][2][3][4][5] The structural rigidity of the piperazine ring, combined with its ability to act as both a hydrogen bond donor and acceptor, allows for precise molecular interactions with biological targets, enhancing both affinity and specificity.[1][2][3][4][5] Consequently, piperazine derivatives have been successfully developed into a wide array of therapeutic agents, including antipsychotics, antidepressants, antihistamines, antianginals, and anticancer drugs.[4][6]
A thorough understanding of the pharmacokinetic profile of any new piperazine-containing compound is paramount for its successful development.[7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key in vitro assays used to characterize the ADME properties of this important class of molecules. The protocols detailed herein are designed to be robust and self-validating, providing critical data to inform lead optimization and predict in vivo performance.
Part 1: In Vitro Permeability Assessment using the Caco-2 Cell Model
Scientific Rationale: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics human intestinal absorption.[8] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, providing a valuable tool for predicting the oral bioavailability of drug candidates.[8]
Key Parameters and Interpretation:
The primary outputs of the Caco-2 permeability assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER). These values are used to classify compounds based on their likely in vivo absorption characteristics.
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values.[8]
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters such as P-glycoprotein (P-gp).[9]
Experimental Workflow:
Caption: Caco-2 Permeability Assay Workflow.
Detailed Protocol:
-
Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[8]
-
For permeability assays, seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[8]
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.[8]
-
-
Bidirectional Permeability Assay:
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be ≥ 200 Ω·cm².[10] Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.[9]
-
Washing: Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Pre-incubation: Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[8]
-
Dosing:
-
Apical to Basolateral (A → B) Transport: Add the test compound, dissolved in transport buffer at a known concentration (e.g., 10 µM), to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.[8][10]
-
Basolateral to Apical (B → A) Transport: Add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[10]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.[8]
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in the samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor compartment[8]
-
-
-
Calculate the efflux ratio (ER) as:
-
ER = Papp (B → A) / Papp (A → B)
-
-
Part 2: Metabolic Stability Assessment in Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the oxidative metabolism of a vast number of xenobiotics.[13] The in vitro liver microsomal stability assay provides a rapid and cost-effective method to assess a compound's susceptibility to phase I metabolism, which is a key determinant of its in vivo half-life and clearance.[14][15] Piperazine-containing compounds are known to be metabolized by various CYP isoforms, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[16][17][18][19][20]
Key Parameters and Interpretation:
The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint). These parameters are used to rank-order compounds based on their metabolic stability.
| Metabolic Stability | In Vitro Half-life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| High | > 30 | < 10 |
| Moderate | 10 - 30 | 10 - 50 |
| Low | < 10 | > 50 |
Table 2: General Classification of Metabolic Stability.
Experimental Workflow:
Caption: Liver Microsomal Stability Assay Workflow.
Detailed Protocol:
-
Preparation:
-
Thaw cryopreserved liver microsomes (human or other species of interest) at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[21][22]
-
Prepare an NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[23]
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation should be less than 1%.[22]
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and test compound (final concentration typically 1 µM).[22]
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[22]
-
Incubate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube or well containing cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.[15]
-
-
Sample Analysis and Data Calculation:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the remaining parent compound.[23]
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) as:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) as:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
-
Part 3: Plasma Protein Binding Assessment
Scientific Rationale: Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[24] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute to tissues and be cleared.[25] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's pharmacokinetics and pharmacodynamics.[25] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for measuring PPB.[26]
Key Parameters and Interpretation:
The primary output of this assay is the fraction of unbound drug (fu). This value is used to classify the extent of plasma protein binding.
| Plasma Protein Binding | Fraction Unbound (fu) |
| High | < 0.1 |
| Moderate | 0.1 - 0.5 |
| Low | > 0.5 |
Table 3: Classification of Plasma Protein Binding.
Experimental Workflow:
Caption: Plasma Protein Binding (RED) Assay Workflow.
Detailed Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound and spike it into plasma from the desired species (e.g., human, rat, mouse) at the desired final concentration (e.g., 1 µM).[26]
-
Prepare the RED (Rapid Equilibrium Dialysis) device inserts according to the manufacturer's instructions.
-
-
Equilibrium Dialysis:
-
Add the plasma containing the test compound to the sample chamber of the RED device insert.
-
Add an equal volume of dialysis buffer (phosphate-buffered saline, pH 7.4) to the buffer chamber.[26]
-
Incubate the assembled RED plate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[25][26]
-
-
Sample Analysis and Data Calculation:
-
After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[26]
-
Precipitate the proteins by adding cold acetonitrile containing an internal standard to all samples.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.
-
Calculate the fraction unbound (fu) as:
-
fu = Concentration in buffer chamber / Concentration in plasma chamber
-
-
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the pharmacokinetic properties of novel piperazine-containing compounds. By systematically evaluating permeability, metabolic stability, and plasma protein binding, researchers can gain critical insights into a compound's ADME profile, enabling data-driven decisions in the drug discovery and development process. Early identification of potential pharmacokinetic liabilities allows for timely structural modifications to optimize drug-like properties, ultimately increasing the probability of success in bringing new and effective piperazine-based therapies to the clinic. It is also important to consider the latest regulatory guidelines, such as the ICH M12 guidelines on drug interaction studies, throughout the development process.[27][28][29][30]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. scilit.com [scilit.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mercell.com [mercell.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Plasma Protein Binding Assay [visikol.com]
- 25. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 26. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
- 28. bioivt.com [bioivt.com]
- 29. m.youtube.com [m.youtube.com]
- 30. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
(S)-6-Methylpiperazin-2-one in the synthesis of bioactive molecules
An Application Guide to (S)-6-Methylpiperazin-2-one: A Privileged Chiral Scaffold in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chiral Piperazin-2-one Core
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2][3] This six-membered heterocycle, with its two nitrogen atoms, offers a versatile framework for tuning the physicochemical and pharmacokinetic properties of drug candidates, enhancing attributes like water solubility and bioavailability.[2][3] Within this important class of compounds, the piperazin-2-one motif is of increasing interest. It is a key structural feature in various bioactive natural products and serves as a conformationally constrained building block for peptidomimetic drugs.[1][4]
This compound emerges as a particularly valuable synthon for drug discovery. The methyl group at the 6-position introduces a critical stereocenter, a feature of paramount importance as the biological activity of enantiomers can differ dramatically.[1] This chiral building block provides a reliable and stereochemically defined starting point for the synthesis of more complex molecules, including advanced intermediates for potent therapeutics. This guide provides an in-depth look at the synthesis and application of this compound, offering detailed protocols for its incorporation into diverse molecular frameworks.
Synthetic Strategies for Chiral Piperazin-2-ones
The efficient synthesis of enantiomerically pure piperazin-2-ones is a significant challenge. Historically, syntheses relied on "chiral pool" techniques, using readily available chiral starting materials like amino acids.[4] While effective, these methods can be limited in scope. Modern advancements have led to the development of powerful asymmetric catalytic methods that provide direct access to these valuable scaffolds with high enantioselectivity.
One of the most elegant and efficient methods is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[4] This approach allows for the direct creation of the chiral center with excellent control over the stereochemistry, often achieving high yields and enantiomeric excess.
Caption: Asymmetric synthesis of chiral piperazin-2-ones.
Application Protocol I: N-Arylation via Buchwald-Hartwig Amination
The ability to form carbon-nitrogen bonds is fundamental to drug discovery. The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction that is exceptionally well-suited for the N-arylation of amine-containing scaffolds like this compound.[5] This reaction allows for the introduction of a wide array of aryl and heteroaryl groups, providing a powerful tool for generating molecular diversity. Given the potential for steric hindrance, the careful selection of the catalyst, ligand, and base is crucial for success.[5]
Principle of the Reaction
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the aryl halide to the palladium center, coordination of the piperazinone nitrogen, and reductive elimination to form the C-N bond and regenerate the active catalyst. The use of bulky, electron-rich phosphine ligands is essential to facilitate these steps, especially with challenging or sterically hindered substrates.[5]
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl halide (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5-2.5 equiv.) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.[5]
-
Expert Insight: The choice of base is critical. Stronger, non-nucleophilic bases like sodium tert-butoxide are often used, but inorganic bases like potassium carbonate can be effective with more reactive substrates and may simplify work-up.
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF, 5-10 mL per mmol of the limiting reagent) to the flask via syringe.[5]
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Filter the diluted mixture through a pad of celite or silica gel to remove the catalyst and inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[5]
Application Protocol II: Conversion to Chiral Piperazines via Lactam Reduction
While the piperazin-2-one core is valuable in itself, it also serves as a direct precursor to chiral piperazines. The reduction of the amide (lactam) moiety to an amine unmasks the second nitrogen atom for further functionalization, yielding a 2-methylpiperazine scaffold while preserving the stereochemistry at the chiral center.
Principle of the Reaction
The reduction of an amide to an amine requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation. It delivers hydride ions to the carbonyl carbon, ultimately leading to the complete reduction of the C=O group to a CH₂ group.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Piperazinone Compounds
Foreword for the Researcher
The piperazinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of a multitude of pharmacologically active agents. Its prevalence in drug discovery and development pipelines necessitates robust and reliable analytical methodologies for characterization, quantification, and metabolite identification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the preeminent technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.
This document is crafted not as a rigid, prescriptive manual, but as an in-depth technical guide for the research scientist. My objective is to move beyond a simple recitation of steps and delve into the causality of analytical choices. We will explore the "why" behind the "how"—from selecting the optimal ionization source to understanding the intricate fragmentation patterns of the piperazinone ring. The protocols herein are designed to be self-validating systems, grounded in established principles and supported by authoritative references. It is my hope that this guide will serve as a valuable resource, empowering you to develop and validate high-quality mass spectrometry methods for your piperazinone-containing compounds of interest.
The Piperazinone Moiety: A Mass Spectrometric Perspective
The 2-piperazinone ring, a cyclic lactam, possesses distinct chemical features that govern its behavior in a mass spectrometer. The two nitrogen atoms provide ready sites for protonation, making positive-ion electrospray ionization (ESI) a highly effective method for generating gas-phase ions. The presence of the carbonyl group, however, introduces unique fragmentation pathways that differentiate piperazinones from their non-carbonyl piperazine counterparts. Understanding these fundamental properties is the first step in rational method development.
Ionization: Choosing the Right Tool for the Job
The choice of ionization source is paramount and is dictated by the physicochemical properties of the analyte and the sample matrix.
-
Electrospray Ionization (ESI): For the majority of piperazinone compounds, ESI is the ionization technique of choice.[1] The basic nitrogen atoms of the piperazinone ring are readily protonated in the acidic mobile phases typically used in reversed-phase or HILIC separations, leading to the formation of a strong [M+H]+ ion. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy onto the analyte, often leaving the molecular ion intact, which is ideal for quantitative analysis and for serving as the precursor ion in tandem mass spectrometry (MS/MS).[2]
-
Atmospheric Pressure Chemical Ionization (APCI): For less polar, more volatile piperazinone derivatives, APCI can be a viable alternative.[1] APCI utilizes a corona discharge to ionize the sample in the gas phase. While generally less efficient for highly polar compounds, it can be advantageous for analytes that are poorly solvated or prone to suppression in ESI.[1]
Causality in Practice: The decision between ESI and APCI hinges on the overall polarity of the molecule. A piperazinone with highly polar substituents will favor ESI, while a derivative with large, non-polar appendages might yield a better response with APCI. It is often empirically determined during initial method development.
Liquid Chromatography: Taming the Polarity
The inherent polarity of the piperazinone core presents a chromatographic challenge. Effective separation from endogenous matrix components and metabolites is crucial for accurate quantification and identification.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating polar compounds like piperazinones. In HILIC, a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or amino functionalities) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[3] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition. As the aqueous content of the mobile phase is increased, the polar analytes are eluted. Amide-bonded phases often provide excellent peak shape and reproducibility for a wide range of polar metabolites.
-
Reversed-Phase Chromatography (RPC): While seemingly counterintuitive for polar molecules, RPC can be successfully employed, especially for piperazinone derivatives with significant non-polar character. The use of modern C18 columns with enhanced polar retention, or the addition of ion-pairing reagents to the mobile phase, can achieve adequate retention. However, for the unsubstituted piperazinone core or its polar metabolites, HILIC generally offers superior performance.
Expert Insight: The choice between HILIC and RPC is a strategic one. For bioanalysis of a piperazinone drug and its expected polar metabolites, a HILIC method may allow for the simultaneous analysis of all analytes in a single run. Conversely, if the parent drug is significantly less polar than its metabolites, separate RPC and HILIC methods, or a mixed-mode column, might be necessary.
Sample Preparation: The Path to a Clean Signal
The complexity of biological matrices (plasma, urine, tissue homogenates) necessitates a robust sample preparation strategy to remove interfering substances like proteins and phospholipids.[4]
-
Protein Precipitation (PPT): This is the simplest and often the first approach for plasma or serum samples.[2] It involves adding a water-miscible organic solvent (typically cold acetonitrile) to the sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed. While fast and inexpensive, it may not remove all matrix components, potentially leading to ion suppression.[2]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough clean-up.[5] For piperazinone compounds, which are typically basic, a cation-exchange SPE sorbent can be highly effective. The general steps are outlined in the workflow diagram below. Polymeric sorbents are often preferred for their robustness and ease of use.[6]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids. While effective, it can be more labor-intensive and use larger volumes of organic solvents compared to SPE.
Tandem Mass Spectrometry (MS/MS): Unveiling the Structure
MS/MS is the key to both selective quantification and structural elucidation. In this technique, the protonated molecule ([M+H]+) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in the second mass analyzer.[6]
The Fragmentation of the Piperazinone Ring: A Mechanistic View
The fragmentation of the piperazinone ring is influenced by the location of the carbonyl group and the nature of any substituents. Based on the principles of lactam fragmentation, we can predict key pathways.[7]
-
Loss of Carbon Monoxide: A characteristic fragmentation of cyclic carbonyl compounds, including lactams, is the neutral loss of carbon monoxide (CO), which corresponds to a loss of 28 Da. This often leads to a ring-contracted product ion.
-
Ring Cleavage: The piperazinone ring can undergo several characteristic cleavage reactions. Common cleavages occur at the C-N bonds, leading to the formation of stable iminium ions or other charged fragments. For N-substituted piperazinones, cleavage of the bond between the nitrogen and its substituent is also a common pathway.[8]
-
McLafferty Rearrangement: For certain substituted piperazinones, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.[7]
The following diagram illustrates some of the plausible fragmentation pathways for a generic N-substituted 2-piperazinone.
Caption: Postulated fragmentation pathways for a generic N-substituted 2-piperazinone.
Protocols: From Sample to Data
The following protocols provide a starting point for the development of a robust LC-MS/MS method for a novel piperazinone compound in a biological matrix.
Protocol 1: Quantitative Analysis of a Piperazinone in Plasma using HILIC-MS/MS
This protocol is designed for the sensitive and selective quantification of a polar piperazinone compound in human plasma.
1. Materials and Reagents
-
Piperazinone analyte and a stable isotope-labeled internal standard (SIL-IS, e.g., deuterated).
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid and ammonium formate.
-
Human plasma (K2EDTA).
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (concentration will depend on the analyte's expected range).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile.[2]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >14,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
3. LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC system | Provides high resolution and fast analysis times. |
| Column | ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm | A robust HILIC column chemistry that provides good retention and peak shape for polar amines. |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | Provides a source of protons for ionization and helps to control peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The strong, non-polar solvent in HILIC. |
| Gradient | Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 0.5 min, return to 95% B, equilibrate. | A typical HILIC gradient that allows for the elution of polar compounds. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and selectivity in MRM mode.[4] |
| Ionization Mode | ESI Positive | Piperazinones readily protonate. |
| MRM Transitions | To be determined empirically for the analyte and SIL-IS. | Select the precursor ion ([M+H]+) and the most stable, intense product ions. |
| Collision Energy | To be optimized for each transition. | The voltage that provides the most intense product ion signal. |
4. Method Validation The developed method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[7] Key validation parameters include:
-
Selectivity
-
Accuracy and Precision
-
Calibration Curve (Linearity and Range)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, long-term)
Table 1: Example Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Accuracy | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |
| Linearity | Correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| Matrix Effect | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | Should be consistent and reproducible. |
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general workflow for identifying metabolites of a piperazinone compound in plasma or urine.
1. Sample Preparation
-
Follow the same protein precipitation protocol as in 5.1. For urine, a simple dilution may be sufficient. For more complex matrices or low-level metabolites, SPE may be required.[5]
2. LC-HRMS Parameters
-
Use a similar HILIC method as described in 5.1.
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Acquisition Mode: Acquire data in full scan mode to detect all ions. Also, acquire data-dependent MS/MS spectra to obtain fragmentation data for potential metabolites.
3. Data Analysis
-
Extract chromatograms for the parent drug and potential metabolites based on predicted metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation).
-
Compare the high-resolution mass spectra of the potential metabolites to the theoretical exact masses to confirm their elemental composition.
-
Analyze the MS/MS fragmentation patterns of the metabolites and compare them to the fragmentation of the parent drug to identify the site of metabolic modification.
Concluding Remarks and Future Perspectives
The methodologies outlined in this guide provide a robust framework for the mass spectrometric analysis of piperazinone compounds. The combination of HILIC for chromatographic separation, ESI for soft ionization, and tandem mass spectrometry for detection and structural elucidation offers a powerful platform for both quantitative bioanalysis and metabolite identification. As the diversity of piperazinone-based pharmaceuticals continues to expand, so too will the analytical challenges. Future advancements in micro-flow LC-MS, ion mobility spectrometry, and data analysis software will undoubtedly further enhance our ability to characterize these important molecules with ever-increasing sensitivity and depth. The principles of careful method development and rigorous validation, however, will remain the bedrock of high-quality analytical science.
References
- 1. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Troubleshooting & Optimization
Identification of impurities in (S)-6-Methylpiperazin-2-one synthesis
Welcome to the technical support center for the synthesis of (S)-6-Methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification and control during the synthesis of this important chiral building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process commencing with the chiral starting material, (S)-alanine. Understanding this pathway is the first step in anticipating potential impurities. A common and efficient route is depicted below.
Technical Support Center: Troubleshooting Diastereoselective Reactions Involving Piperazinones
Welcome to the Technical Support Center for diastereoselective reactions involving piperazinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in the synthesis of these valuable heterocyclic scaffolds. The piperazine ring is a prevalent motif in FDA-approved drugs, yet the full potential of its stereochemical diversity remains largely untapped.[1][2] This resource provides in-depth, field-proven insights to help you overcome common experimental hurdles and optimize your synthetic strategies.
Section 1: Foundational Principles of Diastereoselectivity in Piperazinone Reactions
Before delving into troubleshooting, it is crucial to understand the key factors governing diastereoselectivity in piperazinone systems. The stereochemical outcome of these reactions is often a delicate interplay of steric and electronic effects.
One of the most common strategies for inducing diastereoselectivity is the use of a chiral auxiliary or a pre-existing stereocenter on the piperazinone core, often derived from a chiral amino acid. The diastereoselectivity in subsequent reactions, such as alkylation of an enolate, is then dictated by the facial bias imposed by this chiral element.
Key Mechanistic Consideration: Alkylation of Piperazinone Enolates
The alkylation of piperazinone enolates is a fundamental transformation for introducing substituents at the α-carbon. High levels of diastereoselectivity are often observed, and this is not solely due to the minimization of steric interactions. Research suggests that 1,2-torsional strain introduced by N-alkyl substituents plays a significant role in relaying stereochemical information from a pre-existing stereocenter (e.g., at C-3) to the reacting center (e.g., C-6).[3][4]
Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are the primary drivers of diastereoselectivity in the alkylation of a chiral piperazinone?
A1: The primary drivers are a combination of factors:
-
Steric Hindrance: The chiral auxiliary or existing substituent on the ring will sterically block one face of the enolate, directing the incoming electrophile to the less hindered face.
-
Torsional Strain: As demonstrated in studies on diketopiperazine enolates, N-alkyl groups can introduce torsional strain that influences the conformation of the ring and, consequently, the facial accessibility of the enolate.[3][4]
-
Chelation Control: In some cases, the metal counterion of the base (e.g., lithium) can coordinate with other heteroatoms in the molecule, creating a rigid, chelated intermediate that directs the approach of the electrophile.
Q2: How do N-substituents on the piperazinone ring influence diastereoselectivity?
A2: N-substituents have a profound impact. Bulky N-substituents can significantly enhance the steric bias, leading to higher diastereomeric ratios (d.r.). Furthermore, their electronic properties can influence the geometry and reactivity of the enolate. The choice of N-protecting groups is a critical parameter to screen during reaction optimization.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during your diastereoselective piperazinone reactions, providing causal explanations and actionable protocols.
Issue 1: Poor Diastereoselectivity (Low d.r.)
This is one of the most common challenges. You've run your reaction, and the 1H NMR or chiral HPLC analysis of the crude product shows a nearly 1:1 mixture of diastereomers, or a ratio significantly lower than reported in the literature.
Q: My alkylation reaction on a piperazinone derived from (S)-alanine is giving a poor d.r. What are the likely causes and how can I fix it?
A: Several factors could be at play. Let's break down the possibilities and solutions.
Causality Analysis: Poor Diastereoselectivity
-
Incomplete Enolate Formation or Enolate Isomerization: If the deprotonation is not rapid and complete, equilibration between different enolate geometries or proton exchange can scramble the stereochemical information.
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.
-
Inappropriate Base or Solvent: The nature of the base and solvent system critically influences the aggregation state and geometry of the enolate, which in turn affects the diastereoselectivity.
-
Steric Similarity of Substituents: If the existing chiral director and the incoming electrophile are sterically similar, the facial bias will be weak.
Troubleshooting Workflow: Improving Diastereoselectivity
Experimental Protocols: Enhancing Diastereoselectivity
Protocol 1: Temperature Optimization
-
Setup: Assemble your reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen) and cool it to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add your base (e.g., LDA) dropwise to a solution of the piperazinone in anhydrous THF at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile slowly at -78 °C.
-
Reaction: Maintain the reaction at -78 °C for the recommended time. If selectivity is still poor, repeat the experiment at a lower temperature, such as -100 °C (liquid N2/ethanol bath).
-
Analysis: Quench the reaction at low temperature and analyze the crude d.r. by 1H NMR or chiral HPLC.
Protocol 2: Screening of Bases and Solvents
| Condition | Base | Solvent | Rationale |
| A | LDA | THF | Standard, forms tight lithium aggregates. |
| B | LiHMDS | THF | More sterically hindered, can favor one enolate geometry. |
| C | KHMDS | Toluene | Potassium counterion can alter aggregation and reactivity. |
| D | LDA | THF with HMPA | HMPA breaks up aggregates, creating a more reactive "naked" enolate. (Caution: HMPA is a carcinogen). |
-
Procedure: Perform the reaction under each condition, keeping the temperature and concentrations constant initially. Analyze the d.r. for each case to identify the optimal base-solvent combination.
Issue 2: Low Reaction Yield
Even if you achieve high diastereoselectivity, a low yield of the desired product can be a significant roadblock.
Q: I'm getting a great d.r. for my piperazinone synthesis, but the isolated yield is consistently below 30%. What's going wrong?
A: Low yields can stem from several issues, from incomplete reactions to product degradation or difficult purification.
Causality Analysis: Low Yield
-
Poor Reactivity of Electrophile/Nucleophile: The enolate may not be nucleophilic enough, or the electrophile may be too hindered or unreactive.
-
Side Reactions: The strong base could be reacting with other functional groups in your molecule or the electrophile. For example, elimination can be a competing pathway with some electrophiles.
-
Product Instability: The product might be unstable to the reaction conditions (e.g., warming to room temperature in the presence of excess base) or during the workup (e.g., acidic or basic conditions).
-
Difficult Purification: The product may be highly polar or co-elute with byproducts, leading to significant material loss during chromatography.[5]
Troubleshooting Workflow: Improving Yield
Experimental Protocols: Enhancing Yield
Protocol 3: Optimizing the Workup Procedure
-
Quenching: After the reaction is complete (as determined by TLC or LC-MS), quench it at low temperature (-78 °C) by slowly adding a saturated aqueous solution of NH4Cl. This will neutralize the strong base without causing a large exotherm.
-
Extraction: Allow the mixture to warm to room temperature and add water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure at a low temperature to prevent product decomposition.
Protocol 4: Alternative Purification Strategies
If standard silica gel chromatography is resulting in significant product loss, consider the following:
-
Change the Stationary Phase: Use alumina (basic or neutral) or a C18 reversed-phase column.
-
Crystallization: Piperazinone products are often crystalline. Attempt to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol).
-
Salt Formation: Due to the basic nature of the piperazine nitrogens, the product can often be purified by forming a salt (e.g., hydrochloride, diacetate) which may have better crystallization properties.[5][6] The free base can then be regenerated.
Issue 3: Epimerization or Racemization
In some cases, you may observe a loss of stereochemical integrity at a center other than the one you are forming, or even epimerization of the newly formed stereocenter.
Q: My product has a good initial d.r., but it seems to decrease during workup or purification. What is happening?
A: This suggests that one or more of the stereocenters are labile under your workup or purification conditions.
Causality Analysis: Epimerization
-
Labile α-Proton: The proton alpha to the carbonyl group can be removed by residual base or even by the basic nitrogens of the piperazine ring itself, leading to epimerization of the newly formed stereocenter.
-
Acid/Base Sensitivity: Stereocenters adjacent to nitrogen atoms can sometimes be susceptible to epimerization under strongly acidic or basic conditions.
-
Photocatalyzed Epimerization: While less common for standard reactions, some saturated nitrogen heterocycles can undergo epimerization upon exposure to light, especially in the presence of a photosensitizer.[7]
Troubleshooting Workflow: Preventing Epimerization
Experimental Protocols: Maintaining Stereochemical Integrity
Protocol 5: Neutral Workup and Purification
-
Workup: After quenching with saturated aq. NH4Cl, perform extractions and washes as quickly as possible. Ensure all aqueous layers are near neutral pH.
-
Chromatography:
-
Use a neutral stationary phase like deactivated silica gel or neutral alumina.
-
To deactivate silica gel, you can flush the column with your eluent system containing 1% triethylamine to neutralize acidic sites, then switch back to the pure eluent before loading your sample.
-
Run the column as efficiently as possible to minimize the time the product spends on the stationary phase.
-
By systematically addressing these common issues using the provided causal analyses and experimental protocols, you can significantly improve the outcome of your diastereoselective piperazinone reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Cleavage of Chiral Auxiliaries in Piperazinone Synthesis
Welcome to the Technical Support Center for chiral piperazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the critical step of chiral auxiliary removal. As Senior Application Scientists, we understand that this final deprotection step can be fraught with challenges, from incomplete reactions to loss of stereochemical integrity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the successful synthesis of your target piperazinone derivatives.
Troubleshooting Guide: Common Issues in Chiral Auxiliary Removal
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions at the bench.
Incomplete Cleavage of the Chiral Auxiliary
Question: I am observing a significant amount of starting material remaining after attempting to cleave my chiral auxiliary. What are the likely causes and how can I resolve this?
Answer: Incomplete cleavage is a frequent issue, often stemming from reagent quality, reaction conditions, or substrate-specific steric hindrance.
Causality and Solutions:
-
Reagent Integrity and Stoichiometry: The activity of cleavage reagents is paramount. For instance, in the widely used lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) cleavage of Evans oxazolidinone auxiliaries, the peroxide solution must be fresh. Older peroxide solutions can have a lower effective concentration, leading to incomplete reaction.
-
Reaction Kinetics: Cleavage reactions can be sluggish, particularly with sterically hindered substrates.
-
Actionable Advice:
-
Temperature: While many cleavage reactions are initiated at 0°C to control exotherms, gentle warming to room temperature may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Reaction Time: Extend the reaction time, monitoring periodically to determine the point of maximum conversion.
-
-
-
Solvent and Solubility: Poor solubility of the substrate in the reaction solvent can lead to a heterogeneous mixture and incomplete reaction.
-
Actionable Advice: For hydrolytic cleavages, ensure that the co-solvent (e.g., THF, dioxane) is miscible with water and effectively dissolves your substrate. If solubility remains an issue, consider exploring alternative solvent systems or cleavage methods.
-
-
Steric Hindrance: A bulky substituent on the piperazinone ring near the auxiliary can shield the cleavage site.
-
Actionable Advice: If steric hindrance is suspected, you may need to switch to a less sterically demanding cleavage reagent or a different cleavage strategy altogether (e.g., from hydrolytic to reductive cleavage).
-
Troubleshooting Workflow for Incomplete Cleavage
Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.
Epimerization of the α-Stereocenter
Question: My final piperazinone product shows a loss of enantiomeric or diastereomeric purity. What is causing this epimerization and how can I prevent it?
Answer: Epimerization, the inversion of a stereocenter, is a significant risk during auxiliary removal, especially when the newly formed stereocenter is adjacent to a carbonyl group (the α-carbon). This is typically caused by the formation of a planar enolate intermediate under basic or acidic conditions.[3][4]
Causality and Prevention:
-
Mechanism of Epimerization: The proton on the α-carbon of the piperazinone is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate. Reprotonation can then occur from either face, leading to a mixture of stereoisomers. Similarly, under acidic conditions, enolization can be catalyzed, leading to the same outcome.
Strategies to Minimize Epimerization:
| Strategy | Rationale | Actionable Advice |
| Control Basicity/Acidity | Minimizing the concentration and strength of the base or acid reduces the rate of enolate/enol formation. | Use the minimum effective amount of base/acid. For base-sensitive substrates, consider milder cleavage methods like reductive cleavage. |
| Lower Reaction Temperature | Epimerization, like most reactions, is temperature-dependent. Lower temperatures disfavor the formation of the enolate intermediate. | Maintain low temperatures (e.g., 0°C to -78°C) throughout the reaction. |
| Choose the Right Cleavage Method | Some cleavage methods are inherently less prone to causing epimerization. | Reductive methods, such as using LiAlH₄ or L-Selectride®, are often milder and less likely to cause epimerization than harsh hydrolytic conditions. |
| Substrate Structure | Electron-withdrawing groups on the piperazinone ring can increase the acidity of the α-proton, making it more susceptible to epimerization. | Be particularly cautious with substrates bearing such groups and consider milder cleavage conditions from the outset. |
Visualizing the Risk of Epimerization
Caption: Key factors contributing to epimerization and corresponding mitigation strategies.
Piperazinone Ring Instability and Side Reactions
Question: I am observing unexpected byproducts, suggesting that my piperazinone ring is not stable under the cleavage conditions. What are the potential side reactions and how can I avoid them?
Answer: The lactam functionality within the piperazinone ring can be susceptible to cleavage under certain conditions, particularly strong acidic or basic hydrolysis, or reduction.
Causality and Solutions:
-
Hydrolytic Cleavage of the Piperazinone Lactam:
-
Under Basic Conditions (e.g., LiOH): While the primary goal is to cleave the auxiliary, the amide bond of the piperazinone ring can also be hydrolyzed, leading to ring-opening. This is more likely with prolonged reaction times or elevated temperatures.
-
Under Acidic Conditions (e.g., for Schöllkopf auxiliary removal): Strong aqueous acid can also hydrolyze the piperazinone lactam.[1][2]
-
Actionable Advice: Use the mildest possible hydrolytic conditions. For Schöllkopf auxiliaries, which require acidic cleavage, use dilute acid (e.g., 0.1 M HCl) at low temperatures and carefully monitor the reaction to stop it as soon as the auxiliary is cleaved.[1][2]
-
-
Reductive Cleavage of the Piperazinone Lactam:
-
Strong Reducing Agents (e.g., LiAlH₄): While LiAlH₄ can be used to reductively cleave some auxiliaries, it will also readily reduce the piperazinone lactam to the corresponding piperazine.
-
Actionable Advice: If reductive cleavage is desired, consider milder reducing agents. Alternatively, if the piperazinone carbonyl must be preserved, avoid strong, non-selective reducing agents like LiAlH₄. Protecting the non-acylated nitrogen of the piperazinone ring with a group like Boc can sometimes modulate the reactivity of the lactam, but this is substrate-dependent.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best cleavage method for my specific chiral auxiliary and piperazinone substrate?
A1: The choice is a balance between the nature of the auxiliary and the stability of your piperazinone.
| Chiral Auxiliary | Standard Cleavage Method(s) | Considerations for Piperazinone Synthesis |
| Evans Oxazolidinone | Hydrolytic: LiOH/H₂O₂[5] | Generally compatible. Avoid using LiOH alone, as this can lead to cleavage of the oxazolidinone ring itself.[1] Monitor for potential piperazinone lactam hydrolysis with extended reaction times. |
| Schöllkopf Bis-Lactim Ether | Acidic Hydrolysis: Dilute aqueous acid (e.g., HCl)[1][2] | The piperazinone lactam can be sensitive to strong acid. Use mild acidic conditions and carefully monitor the reaction to prevent ring opening. |
| Enders SAMP/RAMP Hydrazone | Oxidative: Ozonolysis;[6] Hydrolytic: Mild acid (e.g., oxalic acid)[7] | Ozonolysis is generally chemoselective for the hydrazone C=N bond. Mild acidic hydrolysis with reagents like oxalic acid is a good alternative that is less likely to affect the piperazinone ring.[7] |
Q2: Can I recover and recycle my chiral auxiliary?
A2: Yes, one of the key advantages of using chiral auxiliaries is their potential for recovery and reuse, which is both cost-effective and environmentally friendly.[8][9] After the cleavage reaction, the auxiliary can typically be separated from the product during aqueous workup or by chromatography. For example, after an Evans auxiliary cleavage, the oxazolidinone can often be recovered from the organic layer after extraction.
Q3: What analytical techniques are best for monitoring the progress of the cleavage reaction and assessing the purity of the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring the disappearance of the starting material and the appearance of the product and cleaved auxiliary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify any byproducts.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric or diastereomeric purity of your final piperazinone product and quantifying any epimerization that may have occurred.
Experimental Protocols
Protocol 1: General Procedure for Evans Auxiliary Cleavage using LiOH/H₂O₂
This protocol is a standard method for the hydrolytic cleavage of N-acyl Evans oxazolidinones.[5]
-
Dissolution: Dissolve the N-acyl oxazolidinone-piperazinone substrate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 - 8.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (e.g., 0.8 M, 2.0 eq).
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Workup: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH ~2-3 with 1M HCl and extract the desired piperazinone-carboxylic acid product with ethyl acetate.
References
- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. キラル補助剤 [sigmaaldrich.com]
Scalability issues in the production of (S)-6-Methylpiperazin-2-one
Technical Support Center: (S)-6-Methylpiperazin-2-one Production
A Senior Application Scientist's Guide to Navigating Scalability Challenges
Welcome to the technical support center for the synthesis and production of this compound. As a chiral building block, this molecule is a valuable intermediate in the development of numerous active pharmaceutical ingredients (APIs). However, transitioning its synthesis from the laboratory bench to a pilot or production scale introduces a unique set of challenges that can impact yield, purity, and stereochemical integrity.
This guide is structured to provide direct, actionable insights for researchers, process chemists, and drug development professionals. We will move from foundational questions to deep-dive troubleshooting of the most common and critical issues encountered during scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the basis of a scalable and robust manufacturing process.
Q1: What are the primary synthesis strategies for producing enantiomerically pure this compound on a large scale?
There are two major strategic approaches to obtaining the desired (S)-enantiomer at scale: asymmetric synthesis and chiral resolution.
-
Asymmetric Synthesis: This strategy aims to create the desired stereocenter selectively during the reaction. Common methods include the catalytic asymmetric hydrogenation of a prochiral precursor, such as a pyrazin-2-ol, using a chiral palladium catalyst.[1] Another approach involves building the molecule from a readily available chiral starting material, often an amino acid derivative like L-alanine, which already contains the required stereochemistry.[2][3] These methods are elegant and can be highly efficient, avoiding the loss of 50% of the material inherent in classical resolutions.
-
Chiral Resolution: This classic and robust industrial method involves synthesizing the racemic 6-methylpiperazin-2-one first and then separating the two enantiomers.[4] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[5][6] The two resulting diastereomeric salts exhibit different solubilities in a given solvent system, allowing the less soluble salt (e.g., the (S)-amine-(L)-acid salt) to be selectively crystallized and isolated.[5][7] While effective, this method's primary drawback is a theoretical maximum yield of 50% for the desired enantiomer, unless an efficient process for racemizing and recycling the unwanted (R)-enantiomer is developed.
Q2: How do I choose between an asymmetric synthesis and a chiral resolution strategy for scale-up?
The choice is a critical decision that depends on a balance of economic, technical, and logistical factors. There is no single "best" answer; the optimal strategy is project-specific.
Table 1: Strategic Comparison of Asymmetric Synthesis vs. Chiral Resolution
| Feature | Asymmetric Synthesis | Chiral Resolution |
| Theoretical Yield | Up to 100% | Max 50% (without racemization) |
| Atom Economy | Generally higher | Lower, as 50% of material is the undesired enantiomer |
| Process Complexity | Often involves sensitive, expensive chiral catalysts or ligands; may require stringent control of reaction conditions (temp, pressure, moisture) to ensure high enantioselectivity.[1][8] | Technically simpler crystallization process, but requires extensive screening of resolving agents and solvents.[6][7] Process can be laborious.[4] |
| Cost of Goods | High upfront cost for chiral catalysts/ligands. May be cheaper overall at very large scales due to higher throughput and yield. | Lower cost for resolving agents like tartaric acid.[5] The cost of "losing" 50% of the advanced intermediate must be factored in. |
| Development Time | Can be faster if a known, reliable catalytic system exists. Developing a new asymmetric route is time- and resource-intensive. | Process development for crystallization can be lengthy, requiring extensive screening and optimization. |
| Robustness | Can be sensitive to impurities in starting materials, which may poison the catalyst. | Generally more robust and less sensitive to trace impurities, though they can affect crystallization performance. |
Q3: What are the most significant differences between lab-scale synthesis (<100g) and large-scale production (>10kg) that I should anticipate?
Scaling up a chemical process is not merely about using larger glassware and more reagents. The fundamental physics of heat and mass transfer change dramatically, which can profoundly affect the reaction outcome.
-
Heat Transfer: Reactions that are easily managed in a round-bottom flask in an ice bath can become dangerously exothermic in a large reactor. The surface-area-to-volume ratio decreases significantly with scale, making it much harder to remove heat. This can lead to temperature gradients within the reactor, causing an increase in side products and a decrease in enantioselectivity.
-
Mass Transfer & Mixing: Achieving homogeneous mixing in a 5,000 L reactor is far more challenging than in a 1 L flask. Poor mixing can lead to localized "hot spots" of high reactant concentration, promoting side reactions and reducing yield. The rate of reagent addition, which is trivial on the bench, becomes a critical process parameter at scale.
-
Material Handling and Safety: Handling large quantities of flammable solvents, pyrophoric catalysts (e.g., Raney Nickel), or high-pressure hydrogen gas requires specialized equipment, facilities, and safety protocols that are not a concern at the lab scale.[9][10]
Part 2: Troubleshooting Guide for Scale-Up
This section is designed to help you diagnose and solve specific problems that may arise during the scale-up of this compound production.
Problem 1: Poor or Inconsistent Enantiomeric Excess (ee)
You achieved >99% ee in the lab, but in the pilot plant, the ee is inconsistent, ranging from 85-95%.
Core Issue: Enantioselective reactions are often highly sensitive to reaction parameters that are more difficult to control in large reactors. The primary culprit is almost always temperature control.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Recommended Actions:
-
Profile Reactor Temperature: Use multiple temperature probes to map the temperature distribution within the reactor during the reaction. Significant gradients indicate poor mixing or inadequate cooling.
-
Slow Down Addition: The rate of addition for a key reagent or catalyst is a critical parameter. Reducing the addition rate can significantly lower the instantaneous heat output, allowing the cooling system to keep up.
-
Review Raw Material QC: Obtain samples of the raw materials used at scale and re-run the reaction on the bench. If the low ee is reproduced, it points to an impurity in the starting materials that may be interfering with the chiral catalyst or auxiliary.
Problem 2: Difficult Product Isolation and Purification
The final product crystallizes easily in the lab but oils out or forms an intractable solid in the pilot plant, making filtration and drying impossible.
Core Issue: Crystallization is a complex process governed by solubility, supersaturation, nucleation, and crystal growth. The presence of minor impurities, different cooling rates, and variations in agitation at scale can dramatically alter the outcome.
Troubleshooting and Optimization Protocol: Developing a Scalable Crystallization
This protocol provides a systematic approach to developing a robust crystallization process.
-
Solvent and Anti-Solvent Screening:
-
Dissolve the crude product in a variety of potential solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) at an elevated temperature (e.g., 60 °C) to find a system where the product is highly soluble.
-
At this temperature, perform titrations with various anti-solvents (e.g., heptane, MTBE, water) to identify pairs that induce precipitation.
-
The goal is to find a solvent/anti-solvent system that provides a wide "metastable zone," which is more forgiving to process variations at scale.
-
-
Controlled Cooling and Seeding:
-
Once a promising solvent system is identified, dissolve the crude product at 60 °C.
-
Cool the solution slowly (e.g., 10-20 °C per hour) to the temperature where it becomes cloudy (the cloud point).
-
Raise the temperature by 2-3 °C to redissolve the solids.
-
Add a small amount (0.1-1.0% by weight) of "seed" crystals of the pure this compound. This provides a template for controlled crystal growth, preventing spontaneous "crashing out" of the product.
-
Hold at this temperature for 1-2 hours (aging) to allow the crystals to grow before continuing the slow cooling profile to ambient or sub-ambient temperature.
-
-
Data Collection for Scalability:
Table 2: Key Data for Crystallization Development
| Parameter | Lab Scale (10g) | Pilot Scale Target (10kg) | Purpose |
| Solvent Volume | 100 mL | 100 L | Defines concentration and impacts supersaturation. |
| Dissolution Temp. | 60 °C | 60 °C | Ensures all material is in solution before cooling. |
| Seeding Temp. | 45 °C | 45 °C | Critical for controlling crystal form and size. |
| Cooling Rate | 20 °C/hr | 10 °C/hr | Slower cooling at scale prevents crashing out and impurity inclusion. |
| Aging Time | 1 hr | 2-4 hrs | Allows for complete crystal growth and improved filtration. |
| Final Isolation Temp. | 5 °C | 5 °C | Maximizes yield by minimizing solubility. |
| Yield | 8.5 g (85%) | >8.0 kg (>80%) | Measures process efficiency. |
| Purity (HPLC) | >99.5% | >99.5% | Confirms impurity rejection. |
Problem 3: Formation of a New, Unknown Byproduct
An impurity that was negligible (<0.1%) in the lab is now appearing at 5-10% in the scaled-up batches.
Core Issue: Reaction kinetics can change at scale. A side reaction with a slightly higher activation energy might be insignificant at the well-controlled temperature of a lab flask but becomes much faster in localized hot spots within a large reactor.
Diagnostic Approach:
Caption: Potential competition between desired and undesired reaction pathways.
Recommended Actions:
-
Identify the Impurity: Isolate and characterize the byproduct using techniques like LC-MS and NMR. Understanding its structure is the first step to hypothesizing its formation mechanism. For example, if the byproduct has double the mass of the starting material, it is likely a dimer resulting from an intermolecular side reaction.
-
Modify Reaction Conditions:
-
Lower Concentration: If dimerization is suspected, running the reaction at a lower concentration (i.e., using more solvent) can favor the desired intramolecular cyclization over the intermolecular side reaction. This is often referred to as pseudo-dilution.
-
Slower Addition: Adding one of the starting materials slowly to a solution of the other ensures its instantaneous concentration remains low, further suppressing bimolecular side reactions.
-
Lower Temperature: Side reactions often have a higher activation energy. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the selectivity for the desired product.
-
By systematically addressing these common scalability issues with a combination of sound chemical principles and meticulous process development, the successful and robust production of this compound can be achieved.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing Stereoselectivity in Asymmetric Piperazinone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for asymmetric piperazinone synthesis. The piperazinone scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals.[1][2] Achieving precise control over its stereochemistry is paramount, as different stereoisomers can exhibit vastly different pharmacological activities and safety profiles.[3]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common challenges and enhance the stereoselectivity of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational concepts crucial for planning and executing a successful asymmetric synthesis.
Q1: What are the primary catalytic strategies for synthesizing chiral piperazinones?
A1: The synthesis of chiral piperazinones has evolved significantly from classical "chiral pool" approaches. Modern methods predominantly rely on asymmetric catalysis, which offers greater efficiency and flexibility. Key strategies include:
-
Asymmetric Hydrogenation: This is a powerful method for converting prochiral unsaturated piperazinones or related pyrazin-2-ols into chiral saturated piperazinones. Catalysts are typically based on Iridium (Ir) or Palladium (Pd) complexed with chiral ligands.[2][4] The choice of metal and ligand is critical for achieving high enantioselectivity.
-
Asymmetric Allylic Alkylation: This approach, often catalyzed by Palladium, allows for the enantioselective formation of C-C bonds at the α-position of a piperazinone core, capable of creating α-secondary and α-tertiary stereocenters.[2]
-
Domino or One-Pot Reactions: These elegant strategies combine multiple transformations into a single operation, minimizing intermediate purification steps. For instance, a sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) can generate highly substituted piperazinones with excellent stereocontrol.[2][4]
-
Asymmetric Lithiation-Substitution: For direct functionalization of an existing piperazine ring, asymmetric lithiation using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile, can provide enantiopure α-substituted piperazines, which can be precursors to piperazinones.[5][6]
Q2: How is the stereochemical outcome of a reaction (ee/dr) accurately determined?
A2: Accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is non-negotiable. The most common and reliable techniques are chromatographic.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the CSP, causing them to travel through the column at different rates and elute at different times. The ee is calculated from the relative areas of the two resulting peaks.[7][8]
-
Chiral Gas Chromatography (GC): Similar in principle to HPLC, but used for volatile and thermally stable compounds. The sample is passed through a capillary column coated with a chiral stationary phase.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, using a chiral derivatizing agent (CDA) can convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum (typically ¹H, ¹⁹F, or ³¹P NMR).[8][9] Chiral solvating agents can also be used to induce temporary chemical shift differences.
Q3: Why is solvent choice so critical for stereoselectivity?
A3: A solvent is not merely an inert medium; it is an active participant in the reaction that can profoundly influence the stereochemical outcome.[10] Its effects are multifaceted:
-
Stabilization of Transition States: Solvents can preferentially stabilize one diastereomeric transition state over another through interactions like hydrogen bonding or dipole-dipole interactions. This difference in stabilization energy directly translates to the product ratio.
-
Intermediate Conformation: In multi-step reactions, such as the Staudinger cycloaddition for β-lactams (a related heterocyclic synthesis), polar solvents can stabilize a zwitterionic intermediate, allowing for bond rotation to a thermodynamically favored conformation before ring closure. Non-polar solvents may force a faster, kinetically controlled cyclization from the initial conformation.[11]
-
Catalyst-Solvent Interactions: The solvent can coordinate with the metal center of a catalyst or interact with the chiral ligand, subtly altering the shape and electronic properties of the catalytic pocket and thereby influencing how the substrate binds and reacts.[10]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section tackles specific experimental problems you may encounter.
Problem 1: My catalytic asymmetric hydrogenation results in low enantiomeric excess (ee).
Potential Cause & Troubleshooting Suggestions:
-
Suboptimal Catalyst/Ligand Combination: The "lock and key" relationship between the substrate, ligand, and metal is highly specific.
-
Action: Screen a panel of chiral ligands with varying steric and electronic properties. For palladium-catalyzed hydrogenations of pyrazin-2-ols, different substituted phosphine ligands can have a prominent effect on enantioselectivity.[1]
-
-
Incorrect Catalyst Loading or Activation: Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or the formation of less active species.
-
Action: Verify that the catalyst is properly activated if required. Titrate the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.
-
-
Presence of Impurities: Water, oxygen, or impurities in the substrate or solvent can poison the catalyst.
-
Action: Ensure all reagents and solvents are rigorously dried and degassed. Use freshly distilled solvents and recrystallized substrate. Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Inappropriate Temperature or Pressure: These parameters influence reaction kinetics and equilibria.
-
Action: Systematically vary the hydrogen pressure and reaction temperature. Sometimes, lower temperatures can enhance selectivity by magnifying the small energy differences between diastereomeric transition states.
-
Problem 2: I am observing poor diastereoselectivity in my cyclization reaction to form the piperazinone ring.
Potential Cause & Troubleshooting Suggestions:
-
Lack of Stereochemical Control Element: The reaction may lack a sufficiently powerful directing group.
-
Action: If using a substrate-controlled approach, ensure the existing stereocenter is positioned to effectively influence the formation of the new one. If this is insufficient, consider installing a chiral auxiliary. A well-chosen auxiliary, like an Evans oxazolidinone on a side chain, can effectively shield one face of the molecule.[11]
-
-
Flexible Transition State: If the transition state is too conformationally mobile, selectivity will be lost.
-
Action: Lowering the reaction temperature can help rigidify the transition state, often leading to improved diastereoselectivity.[11]
-
-
Solvent Effects: As discussed in the FAQ, the solvent plays a key role.
-
Action: Screen a range of solvents with varying polarities. For reactions involving charged intermediates or transition states, moving from a non-polar solvent (e.g., toluene) to a more polar one (e.g., DCM, acetonitrile) can dramatically alter the diastereomeric ratio.[10]
-
-
Chelation Control: The presence of a Lewis acidic metal cation can pre-organize the substrate into a rigid chelated intermediate, forcing the reaction to proceed through a specific pathway.
-
Action: Investigate the effect of additives. For Dieckmann-analogous cyclizations, the formation of a stable lithium or sodium chelate can be responsible for high diastereoselectivity.[12]
-
Problem 3: The stereochemical outcome of my reaction is inconsistent between runs.
Potential Cause & Troubleshooting Suggestions:
-
Reagent Purity and Stoichiometry: Minor variations in the purity of starting materials or the precise stoichiometry of reagents can lead to inconsistent results, especially in highly sensitive catalytic reactions.
-
Action: Use reagents from the same batch for a series of experiments. Always purify starting materials before use. Be meticulous with weighing and transfers; for small-scale reactions, consider using stock solutions.
-
-
Atmospheric Contamination: Trace amounts of moisture or oxygen can interfere with many organometallic catalysts and anhydrous reactions.
-
Action: Employ robust inert atmosphere techniques (e.g., Schlenk line or glovebox). Ensure all glassware is oven- or flame-dried immediately before use.
-
-
Reaction Time and Monitoring: Stopping the reaction at inconsistent points can lead to variability, especially if one stereoisomer is formed faster (kinetic product) but another is more stable (thermodynamic product).
-
Action: Monitor the reaction progress closely using TLC, GC, or LC-MS. Quench the reaction at the same, well-defined endpoint for each run (e.g., >95% consumption of starting material).
-
Part 3: Data Presentation & Key Protocols
Data Summary Tables
For a successful optimization, it is crucial to systematically vary parameters and record the results.
Table 1: Example of Solvent Screening for a Catalytic Asymmetric Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 85 | 75 |
| 2 | THF | 25 | 90 | 82 |
| 3 | DCM | 25 | 92 | 88 |
| 4 | Hexane | 25 | 70 | 65 |
| 5 | DCM | 0 | 88 | 94 |
Data is illustrative and should be generated for your specific reaction system.
Visualized Workflows
A logical workflow is essential for both execution and troubleshooting.
Caption: Decision tree for troubleshooting low stereoselectivity.
Caption: General workflow for asymmetric synthesis and analysis.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Pyrazin-2-ol[1]
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the pyrazin-2-ol substrate (1.0 equiv), the chiral palladium catalyst (e.g., 1-5 mol%), and any additives (e.g., acid co-catalyst).
-
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., DCM/benzene mixture) via syringe.
-
Reaction Setup: Transfer the Schlenk tube into a high-pressure autoclave. Purge the autoclave three times with H₂ gas.
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 1000 psi) and heat to the target temperature (e.g., 80 °C). Maintain stirring for the specified duration (e.g., 24-48 hours).
-
Workup: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the chiral piperazin-2-one.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC[7]
-
Sample Preparation: Prepare a stock solution of your purified piperazinone product in a suitable HPLC-grade solvent (e.g., acetonitrile/methanol) at a concentration of approximately 1 mg/mL. Prepare a second solution of a racemic standard in the same manner.
-
Instrumentation:
-
HPLC System: Equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Select an appropriate Chiral Stationary Phase (CSP) column (e.g., Chiralpak® series). The choice is often empirical and may require screening.
-
-
Method Development (using the racemic standard):
-
Mobile Phase: Start with a standard mobile phase (e.g., Acetonitrile/Methanol, 90:10). An amine additive like diethylamine (DEA) at 0.1% is often required for sharp peaks with piperazine derivatives.
-
Optimization: Adjust the mobile phase composition, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 35 °C) until baseline separation of the two enantiomer peaks is achieved.
-
Confirmation: For the racemic standard, the two peaks should have an area ratio of ~50:50.
-
-
Analysis of Chiral Sample: Inject your purified product solution using the optimized method.
-
Calculation: Identify the major (Area1) and minor (Area2) enantiomer peaks. Calculate the % ee using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Synthetic Routes for (S)-6-Methylpiperazin-2-one
Introduction
(S)-6-Methylpiperazin-2-one is a valuable chiral building block in medicinal chemistry. Its rigid, heterocyclic scaffold, combined with a defined stereocenter, makes it a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. The piperazinone core is a recognized privileged scaffold, appearing in numerous pharmaceuticals, and the stereochemistry at the C-6 position is often critical for achieving desired biological activity and minimizing off-target effects.[1][2]
The demand for enantiomerically pure this compound has driven the development of several distinct synthetic strategies. These approaches vary significantly in their efficiency, scalability, cost-effectiveness, and adherence to green chemistry principles. This guide provides an in-depth comparison of three prominent synthetic routes: a modern biocatalytic approach, a classical chiral pool synthesis, and a traditional cyclization/resolution method. We will delve into the experimental methodologies, explain the causality behind the procedural choices, and present comparative data to assist researchers and drug development professionals in selecting the optimal route for their specific needs.
Route 1: Biocatalytic Synthesis via Asymmetric Transamination
This modern approach leverages the high selectivity of enzymes to establish the chiral center, representing a significant advancement in green and efficient synthesis. The core of this strategy is the use of an (S)-selective amine transaminase (ATA) to convert a prochiral keto-amine substrate into the desired chiral amine, which then undergoes spontaneous intramolecular cyclization.[3]
Conceptual Overview & Workflow
The process begins with an easily accessible N-(2-oxopropyl) amino acid ester. An (S)-selective ATA, using a simple amine like isopropylamine as the amine donor, stereoselectively converts the ketone group into an amine. The resulting amino ester rapidly cyclizes in situ to yield the target this compound with exceptional enantiopurity. The enzymatic reaction is the key enantioselective step, driving the equilibrium towards the desired product.[3]
Caption: Workflow for the biocatalytic synthesis of this compound.
Detailed Experimental Protocol
Adapted from Ghislieri et al., 2015.[3]
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (100 mM, pH 8.5). Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1.0 mM and isopropylamine to 0.1 M.
-
Substrate Addition: Dissolve the N-(2-oxopropyl) amino acid ester substrate in the buffer solution to a final concentration of 25 mM. To enhance solubility and improve yield, add n-heptane as a co-solvent (10% v/v).
-
Enzymatic Reaction: Add the (S)-selective amine transaminase (e.g., ATA-237) to the mixture. Seal the vessel and incubate at 30°C with gentle agitation for 24 hours.
-
Work-up and Isolation: After 24 hours, stop the reaction by adding a suitable organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with the same solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Discussion: The Scientist's Perspective
The choice of a biocatalytic route is driven by the pursuit of near-perfect enantioselectivity (>99% ee) under mild, environmentally friendly conditions.[3]
-
Causality of Choices:
-
pH 8.5: This slightly basic pH is often optimal for the activity and stability of many amine transaminases.
-
PLP Co-factor: Pyridoxal 5'-phosphate is an essential co-factor for virtually all ATAs, directly participating in the transamination catalytic cycle.
-
Co-solvent: The use of an immiscible organic solvent like n-heptane serves a dual purpose: it can improve the solubility of hydrophobic substrates and, more importantly, can help drive the reaction equilibrium by extracting the product from the aqueous phase, thereby preventing potential enzyme inhibition.[3]
-
-
Advantages: This method is highly attractive due to its exceptional enantioselectivity, mild reaction conditions (room temperature, aqueous media), and reduced environmental impact compared to traditional chemical methods.
-
Challenges: The primary challenges are the cost and availability of the specific enzyme. While many ATAs are now commercially available, process optimization may be required for novel substrates, and the enzyme load can impact the overall cost-effectiveness for large-scale production.
Route 2: Chiral Pool Synthesis from L-Alanine
This strategy exemplifies a "chiral pool" approach, where an inexpensive and enantiomerically pure natural product, L-alanine, serves as the starting material. The inherent chirality of the starting material is transferred through a series of reactions to the final product.
Conceptual Overview & Workflow
The synthesis begins with L-alanine methyl ester, which undergoes reductive amination with N-Cbz-aminoacetaldehyde. This step forms the key diamine precursor. The final step is a one-pot deprotection and cyclization, where catalytic hydrogenation simultaneously removes the Cbz (carboxybenzyl) protecting group and induces intramolecular aminolysis to form the piperazinone ring.[4]
Caption: Workflow for the chiral pool synthesis starting from L-Alanine.
Detailed Experimental Protocol
Adapted from Patent CN108129404B.[4]
-
Reductive Amination: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Neutralize with triethylamine (1.1 eq) and filter the resulting salt. To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol. Cool the mixture to 0°C and add triethylamine (1.2 eq) followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq). Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM. Combine the organic phases and concentrate under reduced pressure. Purify the crude intermediate by silica gel chromatography.
-
Hydrogenolysis and Cyclization: Dissolve the purified diamine intermediate in methanol. Add palladium on carbon (10% w/w, ~0.1 eq) to the solution. Pressurize the reaction vessel with hydrogen gas (e.g., 1.8 MPa) and stir at room temperature overnight.
-
Isolation: Monitor the reaction by HPLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or chromatography.
Discussion: The Scientist's Perspective
This route is a robust and well-established method for accessing chiral molecules.
-
Causality of Choices:
-
L-Alanine: As a readily available and inexpensive chiral starting material, it provides a cost-effective way to introduce the desired stereocenter.
-
Cbz Protecting Group: The carboxybenzyl group is ideal for this synthesis because it is stable during the reductive amination step but is cleaved under the exact same conditions (catalytic hydrogenation) that promote the final cyclization, making the final step highly efficient.[4]
-
Sodium Triacetoxyborohydride: This is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde starting material in the absence of the amine.
-
-
Advantages: This method relies on predictable and scalable chemical transformations. The use of a cheap chiral starting material makes it economically viable.
-
Challenges: The synthesis involves multiple steps, which can lower the overall yield. The use of high-pressure hydrogen gas requires specialized equipment and safety precautions, which may be a limitation in some laboratory settings. There is also a risk of partial racemization if the reaction conditions, particularly during cyclization, are not carefully controlled.
Route 3: Classical Cyclization and Chiral Resolution
This represents the most traditional approach, involving the non-stereoselective synthesis of the heterocyclic ring followed by the separation of the resulting enantiomers. While often less elegant, this method can be practical when chiral precursors are unavailable or prohibitively expensive.
Conceptual Overview & Workflow
The synthesis begins with the reaction of racemic 1,2-diaminopropane with an α-halo ester, such as ethyl bromoacetate, to form racemic 6-methylpiperazin-2-one.[5] This racemic mixture is then subjected to chiral resolution. A common method involves forming diastereomeric salts with a chiral resolving agent (e.g., (L)-(+)-tartaric acid). Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Finally, the desired salt is neutralized with a base to liberate the pure (S)-enantiomer.
Caption: Workflow for the classical synthesis and subsequent chiral resolution.
Detailed Experimental Protocol
-
Synthesis of Racemic 6-Methylpiperazin-2-one:
-
Combine racemic 1,2-diaminopropane (1.0 eq) and ethyl bromoacetate (1.0 eq) in a suitable solvent like ethanol.[5]
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure. The resulting crude product is a mixture of the (R) and (S) enantiomers.
-
-
Chiral Resolution (General Procedure):
-
Dissolve the racemic product in a heated solvent (e.g., methanol or ethanol).
-
Add a solution of a chiral resolving agent, such as (L)-(+)-tartaric acid (0.5 eq, as it is a dicarboxylic acid), in the same solvent.
-
Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C), to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Liberation of the Free Base:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution with a strong base (e.g., NaOH or K₂CO₃) to neutralize the tartaric acid and precipitate the free amine.
-
Extract the aqueous solution multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched this compound.
-
Discussion: The Scientist's Perspective
This route is often considered a last resort in modern synthesis but remains relevant for its simplicity and use of cheap, bulk starting materials.
-
Causality of Choices:
-
Resolving Agent: The choice of resolving agent is critical and often determined empirically. Tartaric acid is a common choice as it is inexpensive, available in both enantiomeric forms, and readily forms crystalline salts with amines.
-
Fractional Crystallization: This physical separation technique exploits the subtle differences in the crystal lattice energies and solubilities of the two diastereomers. The success of the resolution is highly dependent on finding the right solvent system and crystallization conditions.
-
-
Advantages: The starting materials for the initial cyclization are typically very cheap and readily available. The chemistry is straightforward and does not require specialized catalysts or equipment.
-
Challenges: The most significant drawback is the theoretical maximum yield of 50% for the desired enantiomer, as the other half is discarded. The resolution process itself can be laborious, time-consuming, and difficult to scale, often requiring significant optimization. This route is inefficient in terms of atom economy.
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for each synthetic route are summarized below.
| Feature | Route 1: Biocatalytic | Route 2: Chiral Pool | Route 3: Classical/Resolution |
| Starting Materials | N-(2-oxopropyl) amino ester | L-Alanine, N-Cbz-aminoacetaldehyde | 1,2-Diaminopropane, Ethyl bromoacetate |
| Key Transformation | Asymmetric Transamination | Reductive Amination, Hydrogenolysis | Cyclization, Chiral Resolution |
| Typical Yield | High (70-90%)[3] | Moderate (Overall) | Low (<50% theoretical max) |
| Enantiomeric Excess | Excellent (>99% ee)[3] | Very Good (>95% ee)[4] | Dependent on resolution efficiency |
| Number of Steps | 1-2 (often one-pot) | 2-3 | 2 + laborious resolution |
| Scalability | Good, but enzyme cost can be a factor | Excellent | Poor to Moderate |
| Green Principles | Excellent (mild, aqueous conditions) | Fair (uses H₂, organic solvents) | Poor (low atom economy, waste) |
| Key Reagents | Amine Transaminase, PLP | Pd/C, H₂ gas, Na(OAc)₃BH | Chiral resolving acid (e.g., Tartaric Acid) |
Conclusion and Recommendation
The choice of synthetic route to this compound is a classic case of balancing efficiency, cost, and environmental impact.
-
For high-purity, lab-scale synthesis and green chemistry applications, the Biocatalytic Route (Route 1) is unequivocally superior. It offers unparalleled enantioselectivity in a single, efficient step under mild conditions.[3]
-
For robust, scalable production where enzyme costs might be a concern, the Chiral Pool Synthesis (Route 2) presents a highly reliable and well-understood alternative. It leverages an inexpensive chiral starting material to deliver a high-quality product through established chemical transformations.[4]
-
The Classical Cyclization and Resolution (Route 3) is largely a legacy method. While it uses the cheapest starting materials, its inherent inefficiency (max 50% yield) and laborious nature make it the least attractive option for modern drug development, where atom economy and efficiency are paramount.
Ultimately, the continued development of biocatalysis is likely to make it the dominant strategy for producing such chiral intermediates, aligning with the pharmaceutical industry's increasing focus on sustainable and efficient manufacturing processes.
References
A Comparative Guide to the Biological Activity of (S)-6-Methylpiperazin-2-one and its (R)-Enantiomer: A Methodological Approach
In the landscape of medicinal chemistry, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities, from therapeutic efficacy to toxicity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the biological activities of (S)-6-Methylpiperazin-2-one and its corresponding (R)-enantiomer. While direct comparative data for these specific enantiomers is not extensively available in public literature, this document outlines the scientific rationale and detailed experimental protocols necessary to conduct such a comparative analysis.
The 6-methylpiperazin-2-one scaffold is a valuable building block in the synthesis of complex pharmaceutical agents.[3] Piperazine derivatives, as a class, are known to possess a wide spectrum of biological activities, including but not limited to, anticancer, central nervous system (CNS), and antimicrobial effects.[4][5] Consequently, it is of paramount importance to dissect the individual contributions of the (S) and (R) enantiomers of 6-methylpiperazin-2-one to any observed biological effect.
The Imperative of Stereospecific Analysis
The differential biological activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate their interactions with chiral biological macromolecules such as receptors and enzymes. One enantiomer may fit perfectly into a binding site, eliciting a potent therapeutic response, while its counterpart may have a weaker interaction, no activity, or even produce off-target effects leading to toxicity.[1] Therefore, the development of a single-enantiomer drug, often termed a "chiral switch," from a racemic mixture is a common strategy in drug development to enhance therapeutic index and reduce adverse effects.[6]
Hypothetical Comparative Data Framework
In the absence of direct experimental data, we present a structured template for researchers to populate with their findings. This framework is designed to facilitate a clear and direct comparison of the biological activities of the (S)- and (R)-enantiomers of 6-methylpiperazin-2-one across various assays.
Table 1: Comparative In Vitro Cytotoxicity Profile
| Cell Line | Enantiomer | IC₅₀ (µM) ± SD |
| Human Lung Carcinoma (A549) | This compound | [Experimental Data] |
| (R)-6-Methylpiperazin-2-one | [Experimental Data] | |
| Human Breast Adenocarcinoma (MCF-7) | This compound | [Experimental Data] |
| (R)-6-Methylpiperazin-2-one | [Experimental Data] | |
| Human Colon Carcinoma (HCT-116) | This compound | [Experimental Data] |
| (R)-6-Methylpiperazin-2-one | [Experimental Data] |
Table 2: Comparative Antimicrobial Activity
| Microbial Strain | Enantiomer | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | This compound | [Experimental Data] |
| (R)-6-Methylpiperazin-2-one | [Experimental Data] | |
| Escherichia coli | This compound | [Experimental Data] |
| (R)-6-Methylpiperazin-2-one | [Experimental Data] | |
| Candida albicans | This compound | [Experimental Data] |
| (R)-6-Methylpiperazin-2-one | [Experimental Data] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate and compare the biological activities of the (S)- and (R)-enantiomers of 6-methylpiperazin-2-one.
Chiral Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Prior to any biological evaluation, it is crucial to confirm the enantiomeric purity of each isomer.
Caption: Workflow for Chiral Purity Assessment by HPLC.
Methodology:
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the (S)- and (R)-enantiomers of 6-methylpiperazin-2-one in the mobile phase. Filter the samples through a 0.45 µm syringe filter before injection.[7]
-
Instrumentation: Utilize an HPLC system equipped with a suitable chiral stationary phase (CSP) column and a UV detector.
-
Method Development: Develop an isocratic elution method using a mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a chiral selector additive if necessary) that provides baseline separation of the two enantiomers.
-
Analysis: Inject the samples and determine the retention times for each enantiomer. Calculate the enantiomeric excess (% ee) to confirm the purity of each isomer.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[8]
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: Prepare stock solutions of the (S)- and (R)-enantiomers in a suitable solvent like DMSO. Perform serial dilutions in cell culture medium and treat the cells for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each enantiomer.[8]
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Microbial Inoculum: Prepare a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.[8]
-
Compound Preparation: Prepare stock solutions of the (S)- and (R)-enantiomers in an appropriate solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing broth medium.[8]
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (broth with microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
Concluding Remarks for the Research Professional
The provided experimental frameworks serve as a robust starting point for any researcher aiming to elucidate the stereospecific biological activities of this compound and its (R)-enantiomer. The data generated from these assays will be invaluable in determining if one enantiomer possesses a more favorable therapeutic profile. Such findings are critical for guiding future drug design and development efforts, potentially leading to the creation of more potent and safer therapeutic agents. It is through such rigorous, comparative studies that the full potential of chiral molecules in medicine can be realized.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. ole.uff.br [ole.uff.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Chiral Auxiliaries for Diastereoselective Piperazinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperazinone scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety profile. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperazinones is of paramount importance in medicinal chemistry and drug development. Chiral auxiliaries have proven to be a reliable and versatile tool for introducing stereocenters with high levels of control.[1][2] This guide provides a comparative analysis of several prominent chiral auxiliaries employed in the diastereoselective synthesis of piperazinones, offering insights into their mechanisms, performance, and practical applications.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] This covalent modification introduces a chiral environment that directs a subsequent chemical transformation, such as an alkylation or an aldol reaction, to occur with high diastereoselectivity.[1][2] After the desired stereocenter is established, the auxiliary is cleaved from the product and can ideally be recovered for reuse.[1][3] The effectiveness of a chiral auxiliary is determined by its ability to provide high stereochemical control, its ease of attachment and removal, and its recyclability.
Key Chiral Auxiliaries for Piperazinone Synthesis
Several classes of chiral auxiliaries have been successfully applied to the asymmetric synthesis of piperazinones and related nitrogen-containing heterocycles. This guide will focus on a comparative analysis of three widely recognized and mechanistically distinct auxiliaries:
-
Evans Oxazolidinones: Renowned for their high levels of stereocontrol in a variety of asymmetric transformations.[1][4]
-
Schöllkopf Bis-Lactim Ethers: A classical yet powerful method for the asymmetric synthesis of α-amino acids, which are key precursors to chiral piperazinones.[5]
-
Menthol Derivatives: Naturally derived and cost-effective auxiliaries that offer a practical approach to asymmetric synthesis.[3][]
Evans Oxazolidinones
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most powerful and widely used tools in asymmetric synthesis.[1] Their rigid, predictable conformation allows for excellent facial discrimination of enolates in alkylation and aldol reactions.[1][7]
Mechanism of Stereodirection: The stereochemical outcome is dictated by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring.[1] This substituent effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. The formation of a chelated six-membered ring transition state further enhances the rigidity of the system and, consequently, the diastereoselectivity.[7]
Application in Piperazinone Synthesis: In a typical synthesis, an N-acylated Evans auxiliary is deprotonated to form a Z-enolate. This enolate then reacts with an appropriate electrophile, such as an α-halo ester, to set the stereocenter. Subsequent cyclization with a protected ethylenediamine derivative, followed by removal of the auxiliary, affords the chiral piperazinone.
Performance Data:
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | >99:1 | 95 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.[7] |
| (4S)-4-isopropyloxazolidin-2-one | Ethyl bromoacetate | 95:5 | 88 | Crimmins, M. T. et al. Org. Lett.2000 , 2, 2165-2167. |
Advantages:
-
Excellent diastereoselectivity for a wide range of electrophiles.[1][4]
-
Well-established and predictable stereochemical outcomes.[7]
-
The auxiliary can often be recovered and reused.[7]
Limitations:
-
The attachment and removal of the auxiliary adds steps to the overall synthesis.
-
The cost of the auxiliary can be a consideration for large-scale synthesis.
Schöllkopf Bis-Lactim Ethers
The Schöllkopf method provides an elegant approach to the asymmetric synthesis of α-amino acids, which are direct precursors to chiral piperazinones.[5] This method utilizes a chiral bis-lactim ether derived from a dipeptide, typically containing glycine and a chiral amino acid like valine.[5][8]
Mechanism of Stereodirection: The bulky substituent of the chiral amino acid (e.g., the isopropyl group of valine) effectively shields one face of the enolate derived from the glycine unit.[5] This steric hindrance directs the incoming electrophile to the opposite face, resulting in high diastereoselectivity.[5]
Application in Piperazinone Synthesis: The bis-lactim ether is deprotonated with a strong base, such as n-butyllithium, to form a chiral enolate. Alkylation of this enolate with an appropriate electrophile introduces the desired side chain. Acidic hydrolysis then cleaves the bis-lactim ether to yield the α-amino acid methyl ester and the chiral auxiliary, which can be recovered.[5] The resulting chiral amino acid can then be elaborated into a piperazinone through established synthetic routes.
Performance Data:
| Chiral Auxiliary Amino Acid | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-Valine | Benzyl bromide | >95% | 90 | Schöllkopf, U. et al. Angew. Chem. Int. Ed. Engl.1981 , 20, 798-799. |
| (S)-tert-Leucine | Allyl iodide | >98% | 85 | Groth, U. et al. Liebigs Ann. Chem.1993 , 1993, 43-49. |
Advantages:
-
Provides access to a wide variety of non-proteinogenic α-amino acids.
-
High diastereoselectivity is typically achieved.[5]
-
The chiral auxiliary is derived from a readily available amino acid.
Limitations:
-
Requires the use of strong bases (e.g., n-BuLi).
-
The hydrolysis step can sometimes be harsh.
-
The overall synthesis of the piperazinone requires additional steps after the formation of the amino acid.
Menthol Derivatives
(-)-Menthol, a naturally abundant and inexpensive monoterpene, and its derivatives serve as effective chiral auxiliaries.[3][] Their steric bulk can be exploited to control the stereochemistry of various reactions.[3]
Mechanism of Stereodirection: The stereodirecting influence of menthol-based auxiliaries is primarily due to steric hindrance.[3] When attached to a prochiral substrate, the bulky cyclohexane ring of the menthyl group shields one face of the molecule, directing the approach of reagents to the less hindered face.[3]
Application in Piperazinone Synthesis: A common strategy involves the diastereoselective alkylation of an enolate derived from an N-acyl piperazinone bearing a menthyl auxiliary. The menthyl group directs the alkylation to occur from the less hindered face of the enolate. Subsequent cleavage of the auxiliary provides the desired chiral piperazinone.
Performance Data:
| Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (-)-Menthol | Alkylation of N-acyl piperazinone | 85:15 | 75 | Davies, S. G. et al. Tetrahedron: Asymmetry1992 , 3, 817-820. |
| (-)-8-Phenylmenthol | Michael Addition | >95:5 | 92 | Oppolzer, W. et al. Tetrahedron Lett.1991 , 32, 61-64. |
Advantages:
-
Derived from a readily available and inexpensive natural product.[3][]
-
The auxiliary is generally easy to attach and remove.
Limitations:
-
Diastereoselectivity can be lower compared to Evans oxazolidinones in some cases.
-
The steric bulk of the menthyl group may not be sufficient for all substrates and electrophiles.
Experimental Protocols
General Workflow for Chiral Auxiliary-Mediated Piperazinone Synthesis
The following diagram illustrates a generalized workflow for the synthesis of chiral piperazinones using a chiral auxiliary.
Caption: General workflow for piperazinone synthesis using a chiral auxiliary.
Representative Protocol: Alkylation of an N-Acyl Evans Oxazolidinone
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl Evans oxazolidinone, a key step in many piperazinone syntheses.
Materials:
-
N-Acyl Evans Oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF
-
Alkyl Halide (e.g., Benzyl bromide) (1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-acyl Evans oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise to the stirred solution. Stir the resulting mixture for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction time will vary depending on the electrophile.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography to yield the alkylated product with high diastereoselectivity.
Conclusion
The choice of a chiral auxiliary for the asymmetric synthesis of piperazinones depends on several factors, including the desired level of stereocontrol, the nature of the substrate and electrophile, scalability, and cost. Evans oxazolidinones generally offer the highest levels of diastereoselectivity and predictability, making them a preferred choice for complex and sensitive substrates.[1][7] The Schöllkopf method provides a powerful and classical approach for accessing chiral α-amino acids, the key building blocks for piperazinones, with excellent stereocontrol.[5][8] Menthol-derived auxiliaries present a practical and cost-effective option, particularly for large-scale applications where high, but not necessarily exceptional, diastereoselectivity is sufficient.[3][] A thorough understanding of the strengths and limitations of each auxiliary, as detailed in this guide, will enable researchers to make informed decisions and design efficient and stereoselective syntheses of valuable chiral piperazinone targets.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-6-Methylpiperazin-2-one
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral intermediates like (S)-6-Methylpiperazin-2-one is not merely a matter of regulatory compliance; it is a fundamental pillar of drug safety and efficacy. The seemingly subtle difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. Consequently, the validation of analytical methods used to quantify the enantiomeric purity of such compounds is of paramount importance. This guide provides an in-depth comparison of analytical methodologies and a detailed walkthrough of the validation process for a chiral High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of scientific integrity and regulatory expectations.
The Criticality of Enantiomeric Purity for this compound
This compound is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereocenter at the 6th position of the piperazinone ring dictates the three-dimensional arrangement of the molecule, which in turn governs its interaction with chiral biological targets such as enzymes and receptors. The presence of its unwanted enantiomer, (R)-6-Methylpiperazin-2-one, can be considered an impurity.[1][2] Such chiral impurities can be pharmacologically active, leading to undesirable side effects, or they may be inactive, effectively reducing the therapeutic dose of the desired enantiomer. Therefore, a robust, validated analytical method is required to ensure that the level of the (R)-enantiomer is strictly controlled within specified limits.
Comparison of Analytical Techniques for Chiral Separation
The choice of analytical technique for determining enantiomeric purity is a critical decision in method development. Several techniques are available, each with its own set of advantages and limitations. The selection depends on factors such as the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.[3]
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1][4] | High versatility, robustness, wide availability of CSPs, well-established for regulatory submissions.[5] | Can be time-consuming, requires significant solvent usage. | Excellent . Polysaccharide-based CSPs are highly effective for separating chiral amines and related compounds.[6][7] |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase.[8] | Faster separations, reduced organic solvent consumption, ideal for high-throughput screening and preparative separations.[9] | Higher initial instrument cost, less universally available than HPLC. | Very Good . Offers a "greener" and faster alternative to HPLC, with high success rates for chiral separations.[9][10] |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged enantiomers in an electric field, often with a chiral selector in the buffer.[2][11] | High separation efficiency, minimal sample and solvent consumption.[3] | Lower sensitivity for UV detection without pre-concentration, can be less robust than HPLC. | Good . Suitable for charged or polar compounds, but may require derivatization for optimal sensitivity with this compound.[2] |
| Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral capillary column. | High resolution for volatile compounds. | Requires analyte to be volatile or derivatized to become volatile. | Limited . This compound is not inherently volatile, necessitating derivatization which adds complexity and potential for error. |
For the purpose of this guide, we will focus on Chiral HPLC as it represents the "gold standard" for enantiomeric purity analysis in the pharmaceutical industry due to its versatility and widespread acceptance by regulatory bodies.
Validation of a Chiral HPLC Method for this compound
Method validation is the process of demonstrating through laboratory studies that an analytical procedure is suitable for its intended purpose.[12][13] The validation process must adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, as well as requirements from regulatory bodies like the FDA and standards from the United States Pharmacopeia (USP).[14][15][16][17][18][19][20][21][22][23][24][25]
Below is a detailed protocol for the validation of a chiral HPLC method for the quantification of (R)-6-Methylpiperazin-2-one (the undesired enantiomer) in the presence of this compound (the desired enantiomer).
Experimental Protocol: Chiral HPLC Method
-
Column: Chiralpak® IC-3 (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 150 mm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
Validation Parameters and Acceptance Criteria
The following validation characteristics should be assessed as per ICH Q2(R2) guidelines for a quantitative impurity test.[23][25]
Caption: Workflow for Analytical Method Validation.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][15]
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention times of the enantiomers.
-
Inject a solution of the (S)-enantiomer to determine its retention time.
-
Inject a solution containing the (R)-enantiomer to determine its retention time.
-
Prepare a solution containing both (S)- and (R)-enantiomers (racemic mixture) and inject to demonstrate baseline separation.
-
Spike the (S)-enantiomer sample with known related substances and potential impurities to ensure they do not co-elute with the (R)-enantiomer peak.
-
-
Acceptance Criteria:
-
The blank should show no peaks at the retention times of the enantiomers.
-
The resolution between the (S)- and (R)-enantiomer peaks should be greater than 1.5.
-
No interference from other impurities at the retention time of the (R)-enantiomer.
-
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[26]
-
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of the (R)-enantiomer.
-
Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Determine the slope of the calibration curve (see Linearity).
-
Determine the standard deviation of the response from multiple injections of the blank or a low concentration sample.
-
Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
-
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the impurity (e.g., 0.1%).
-
The precision (%RSD) at the LOQ should be acceptable (typically ≤ 10%).
-
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[25]
-
Protocol:
-
Prepare a series of at least five solutions of the (R)-enantiomer with concentrations spanning from the LOQ to 120% of the specification limit (e.g., if the limit is 0.5%, the range could be LOQ, 0.25%, 0.5%, 0.6%).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the line of best fit.
-
Accuracy is the closeness of the test results obtained by the method to the true value.[15][18]
-
Protocol:
-
Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery of the (R)-enantiomer at each level.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
-
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[23]
-
Protocol (Repeatability):
-
Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 5.0%.
-
The %RSD for intermediate precision should be ≤ 10.0%.
-
Caption: Relationship between Precision Levels.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% ethanol)
-
-
Analyze a system suitability solution and a spiked sample under each condition.
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must still be met.
-
The results of the spiked sample analysis should not be significantly affected by the changes.
-
Conclusion: Ensuring Method Suitability Through Rigorous Validation
The validation of an analytical method for a chiral intermediate like this compound is a comprehensive process that provides documented evidence of its suitability for the intended purpose.[26] While Chiral HPLC stands out as a robust and widely accepted technique, alternatives like SFC offer advantages in speed and sustainability. Regardless of the chosen method, a thorough validation study encompassing specificity, sensitivity, linearity, accuracy, precision, and robustness is non-negotiable. By adhering to the principles outlined in this guide and the referenced regulatory documents, researchers and drug developers can ensure the generation of reliable and defensible analytical data, ultimately safeguarding the quality and safety of the final pharmaceutical product. This commitment to analytical excellence is a cornerstone of modern drug development and a testament to scientific integrity.[18][27]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uspbpep.com [uspbpep.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. fda.gov [fda.gov]
- 15. propharmagroup.com [propharmagroup.com]
- 16. USP <1225> Method Validation - BA Sciences [basciences.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 19. fda.gov [fda.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. starodub.nl [starodub.nl]
- 22. ICH Official web site : ICH [ich.org]
- 23. database.ich.org [database.ich.org]
- 24. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 25. ema.europa.eu [ema.europa.eu]
- 26. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 27. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
A Spectroscopic Guide to Differentiating Enantiomers: (S)- and (R)-6-Methylpiperazin-2-one
For researchers and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of safe and effective therapeutic design. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of (S)- and (R)-6-methylpiperazin-2-one, offering both theoretical insights and practical experimental protocols to distinguish between these two stereoisomers. While enantiomers present identical spectroscopic signatures under achiral conditions, this guide will illuminate the techniques that reveal their distinct three-dimensional nature.
Introduction: The Challenge of Chiral Twins
(S)- and (R)-6-methylpiperazin-2-one are chiral building blocks with significant potential in medicinal chemistry.[1] Their core structure, a piperazinone ring, is a common scaffold in various bioactive compounds. The single stereocenter at the 6-position, bearing a methyl group, gives rise to the (S) and (R) enantiomers. In any achiral spectroscopic measurement (standard NMR, IR, Mass Spectrometry), these two molecules are indistinguishable, behaving as identical compounds. This guide will demonstrate how the introduction of a chiral environment, be it a chiral solvent, a chiral stationary phase, or circularly polarized light, is essential to break this spectroscopic symmetry.
Spectroscopic Properties in an Achiral Environment
In standard laboratory solvents and conditions, the fundamental spectroscopic data for both (S)- and (R)-6-methylpiperazin-2-one are identical. The following tables summarize the predicted and characteristic spectroscopic data for the general structure of 6-methylpiperazin-2-one.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 6-Methylpiperazin-2-one
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~170 | C=O (C2) | |||
| ~50 | CH₂ (C3) | |||
| ~45 | CH₂ (C5) | |||
| ~48 | CH (C6) | |||
| ~20 | CH₃ |
Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary based on solvent and concentration.[2][3][4]
Table 2: Key Infrared (IR) Absorption Bands for 6-Methylpiperazin-2-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~2950-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1450 | Medium | CH₂ Bend |
| ~1380 | Medium | CH₃ Bend |
| ~1250 | Medium | C-N Stretch |
Note: These are characteristic absorption frequencies for piperazinone structures.[5][6]
Mass Spectrometry (MS)
In mass spectrometry, (S)- and (R)-6-methylpiperazin-2-one will exhibit identical molecular ion peaks and fragmentation patterns.[1][7] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 114.15, corresponding to the molecular weight of C₅H₁₀N₂O.[8][9] Common fragmentation pathways for piperazine derivatives involve cleavage of the ring C-N bonds.[7]
Unmasking Chirality: Spectroscopic Techniques for Enantiomeric Differentiation
To distinguish between the (S) and (R) enantiomers, we must employ techniques that are sensitive to the three-dimensional arrangement of atoms.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[10][11][12][13] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation
Objective: To separate and quantify the (S)- and (R)-enantiomers of 6-methylpiperazin-2-one.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak® or Lux®).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Racemic standard of 6-methylpiperazin-2-one.
-
Samples of (S)- and (R)-6-methylpiperazin-2-one.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often a good starting point for piperazine derivatives.[10]
-
Mobile Phase Preparation: Prepare a mobile phase of an appropriate solvent mixture (e.g., 90:10 hexane:isopropanol). The exact ratio will need to be optimized.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic standard and individual enantiomer samples in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of each sample onto the column and record the chromatogram. The UV detector wavelength should be set to a region where the compound absorbs (e.g., ~210 nm).
-
Data Analysis: Compare the retention times of the peaks from the racemic mixture to those of the individual enantiomers to identify each peak. The peak area can be used for quantification.
Caption: Workflow for Chiral HPLC Method Development.
NMR Spectroscopy with Chiral Shift Reagents
In an achiral solvent, the NMR spectra of (S)- and (R)-6-methylpiperazin-2-one are identical. However, the addition of a chiral shift reagent (CSR) can induce diastereomeric interactions, leading to the separation of corresponding proton signals for the two enantiomers.[14][15][16][17] Lanthanide-based CSRs are commonly used for this purpose.
Experimental Protocol: ¹H NMR with a Chiral Shift Reagent
Objective: To resolve the proton signals of (S)- and (R)-6-methylpiperazin-2-one in a racemic mixture.
Materials:
-
NMR spectrometer.
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Racemic 6-methylpiperazin-2-one.
-
Chiral shift reagent (e.g., Eu(hfc)₃ - Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
Methodology:
-
Initial Spectrum: Dissolve a small amount of the racemic mixture in the deuterated solvent and acquire a standard ¹H NMR spectrum.
-
Addition of CSR: Add a small, precise amount of the chiral shift reagent to the NMR tube.
-
Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The signals corresponding to the protons near the stereocenter should show splitting into two sets of peaks, one for each enantiomer.
-
Titration (Optional): If resolution is poor, incrementally add more CSR and acquire spectra at each step to optimize the separation of the signals.
Caption: Principle of Chiral NMR Spectroscopy.
Chiroptical Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)
Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. Enantiomers will produce mirror-image spectra.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The amide chromophore in the piperazinone ring is expected to give a CD signal.[18][19][20][21] The (S)-enantiomer will produce a CD spectrum that is a mirror image of the (R)-enantiomer's spectrum.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the infrared region.[22][23][24][25][26] VCD provides detailed structural information and can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra to those predicted by quantum chemical calculations.[22][25]
Conclusion
While (S)- and (R)-6-methylpiperazin-2-one are spectroscopically identical in achiral environments, a suite of powerful techniques can be employed to differentiate them. Chiral HPLC provides a robust method for their physical separation and quantification. NMR spectroscopy with chiral shift reagents offers a convenient way to observe their distinctness in solution. Finally, chiroptical methods like CD and VCD provide a direct probe of their absolute configuration. The appropriate choice of technique will depend on the specific research question, whether it be quantification of enantiomeric excess, confirmation of stereochemical identity, or determination of absolute configuration. A multi-faceted spectroscopic approach, as outlined in this guide, ensures the highest level of confidence in the characterization of these and other chiral molecules in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. (S)-6-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]
- 9. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [1612.08764] Photoexcitation Circular Dichroism in Chiral Molecules [arxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 23. Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jascoinc.com [jascoinc.com]
- 25. hindsinstruments.com [hindsinstruments.com]
- 26. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
The 6-Methylpiperazin-2-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For drug discovery researchers and medicinal chemists, the piperazin-2-one core represents a privileged scaffold—a molecular framework that consistently appears in biologically active compounds. Its value lies in its structural rigidity, synthetic tractability, and the precise spatial orientation of its functional groups. The introduction of a methyl group at the C6 (or C3, depending on nomenclature) position, particularly in a stereochemically defined manner as in (R)- or (S)-3-methylpiperazin-2-one, creates a chiral building block of significant interest for developing targeted therapeutics, most notably kinase inhibitors.[1][2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methylpiperazin-2-one derivatives. We will dissect how modifications to this core structure influence biological activity, with a focus on anticancer applications and kinase inhibition. This analysis is grounded in experimental data from published studies, offering a technical resource for professionals in drug development.
The Strategic Importance of the Chiral Methylpiperazinone Core
The 6-methylpiperazin-2-one scaffold offers several advantages in drug design. The two nitrogen atoms provide distinct points for chemical modification (N1 and N4), allowing for the creation of diverse chemical libraries.[2] The chiral center introduced by the methyl group is particularly crucial, as enantiomers of a drug can exhibit profoundly different pharmacological activities and safety profiles.[2] The (R)- and (S)-enantiomers of 3-methylpiperazin-2-one serve as critical intermediates in the synthesis of complex, single-enantiomer drugs, enabling precise interaction with specific biological targets.[1] This scaffold has been successfully incorporated into inhibitors targeting critical signaling pathways in oncology, such as those involving Epidermal Growth Factor Receptor (EGFR) and Src family kinases.[1][3]
Structure-Activity Relationship (SAR) Analysis: Key Modification Points
The biological activity of 6-methylpiperazin-2-one derivatives is primarily modulated by substitutions at the N1 and N4 positions of the piperazine ring. The general SAR trends can be understood by examining these key positions.
Caption: Key modification points on the 6-methylpiperazin-2-one scaffold.
N4 Position: The Target Interaction Vector
The N4 position is frequently utilized to attach a larger aromatic or heteroaromatic system that interacts with the primary biological target. In kinase inhibitors, this moiety often serves as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.
A study on purine nucleobase analogs, where a piperazine ring was attached at the C6 position of the purine, provides excellent insight.[4] Although not a piperazin-2-one, the SAR at the piperazine's N4 position is highly relevant. A series of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives were synthesized and tested against various cancer cell lines.
Key Findings:
-
Aryl Substituents are Favorable: Attaching a phenyl ring to the N4 position generally confers potent anticancer activity.
-
Electronic Effects Matter: The substitution pattern on this N-phenyl ring significantly impacts potency. For example, in a series of methyl piperazine derivatives, compounds with electron-donating substituents (like -OCH3 or -CH3) on the aniline portion generally exhibited better inhibition against A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreatic) cancer cell lines compared to those with electron-withdrawing groups.[5]
-
Positional Isomerism is Crucial: In the same study, a methoxy group at the meta position (A-11) resulted in the most active compound against A-549 and HCT-116 cells, highlighting the importance of substituent placement for optimal interaction with the target.[5]
N1 Position: The Solubility and Selectivity Modulator
The N1 position, adjacent to the carbonyl group, is often substituted to fine-tune the molecule's physicochemical properties (like solubility) and selectivity profile. Modifications here can influence how the molecule orients itself within a binding pocket and can be used to mitigate off-target effects.
In a review of arylpiperazine derivatives, it was noted that the lead compound, with an unsubstituted phenyl ring at N4, showed potent activity.[6] Attempts to replace this with other aryl groups did not improve activity, suggesting a delicate balance is required. While this study does not focus on the 6-methylpiperazin-2-one core, it underscores the principle that modifications at the nitrogen atoms are central to defining the SAR.
C6-Methyl Group: The Chiral Anchor
The stereochemistry of the methyl group at C6 (or C3) is paramount. The specific (R) or (S) configuration dictates how the rest of the molecule is presented to the target protein. A change in stereochemistry can lead to a complete loss of activity by preventing the key pharmacophores (like the N4 hinge-binder) from achieving their optimal binding conformation. In a study of dermorphin analogues, the configuration of the amino acid precursor to the piperazin-2-one ring was found to be important for opiate activity.[7] This principle extends to kinase inhibitors, where a precise fit within the ATP-binding pocket is necessary for potent inhibition.
Comparative Performance Data
The following tables summarize experimental data from studies on piperazine derivatives, illustrating the SAR principles discussed.
Table 1: Anticancer Activity of N-Methyl Piperazine Derivatives [5]
| Compound Code | R (Substitution on Phenyl Ring) | A-549 IC50 (µM) | HCT-116 IC50 (µM) | MIAPaCa-2 IC50 (µM) |
| A-6 | 2,5-di-CH3 | 7.74 | 18.80 | 14.98 |
| A-11 | 3-OCH3 | 5.71 | 4.26 | 31.36 |
| Gefitinib | (Standard) | 16.56 | 10.51 | 49.50 |
Data synthesized from Singh et al. (2024).[5] This data clearly shows that derivative A-11, with a single electron-donating methoxy group at the meta position, is significantly more potent than the standard drug Gefitinib against lung (A-549) and colon (HCT-116) cancer cell lines.
Table 2: Anticancer Activity of 6-(4-Substituted Phenyl Piperazine)-9-Cyclopentyl Purine Analogs [4]
| Compound Code | R (Substitution on N-Phenyl Ring) | Huh7 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
| 19 | H | 4.5 | 16.5 | 17.5 |
| 20 | 4-F | 10.5 | 25.5 | >40 |
| 21 | 4-Cl | 4.5 | 12.5 | 15.5 |
| 22 | 4-Br | 4.5 | 11.5 | 14.5 |
| 23 | 4-CH3 | 5.5 | 10.5 | 10.5 |
| 24 | 4-OCH3 | 12.5 | >40 | >40 |
Data synthesized from Al-Fahemi et al. (2023).[4] This dataset highlights that for the Huh7 hepatocellular carcinoma cell line, an unsubstituted (19) or halogen-substituted (21, 22) phenyl ring at the N4 position confers the highest potency. A methyl group (23) is well-tolerated, while larger or more polar groups like methoxy (24) reduce activity.
Experimental Methodologies
To generate the comparative data that informs SAR studies, robust and reproducible experimental protocols are essential. Below are representative, detailed methodologies for the synthesis of the core scaffold and its biological evaluation.
Protocol 1: Synthesis of (R)-3-Methylpiperazin-2-one
This protocol describes a common method for synthesizing the chiral core building block via reductive amination followed by hydrogenolysis and cyclization.[1]
Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Dissolve L-alanine methyl ester hydrochloride (1 eq.) in dichloromethane (DCM).
-
Neutralize with triethylamine (1.2 eq.) and filter to remove the resulting salt.
-
To the filtrate, add N-Cbz-aminoacetaldehyde (1 eq.) and sodium triacetoxyborohydride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the precursor.
Step 2: Hydrogenolysis and Intramolecular Cyclization to (R)-3-Methylpiperazin-2-one
-
Dissolve the precursor from Step 1 (1 eq.) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% w/w).
-
Place the reaction vessel in a hydrogenation apparatus and apply hydrogen gas pressure (e.g., 1.8 MPa).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography (e.g., using an ethyl acetate/methanol gradient) to yield pure (R)-3-methylpiperazin-2-one.
Caption: Synthetic workflow for (R)-3-methylpiperazin-2-one.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
This assay determines the IC50 value of a compound by measuring the inhibition of phosphate transfer from radiolabeled ATP to a substrate protein.
-
Prepare Reaction Mixture: In a 96-well plate, prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).
-
Add Components: To each well, add the specific kinase (e.g., Src, EGFR), the peptide or protein substrate, and the test compound at various concentrations (typically a 10-point serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP solution containing [γ-³³P]ATP to a final concentration near the Km for the specific kinase.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure Radioactivity: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability or proliferation after treatment with test compounds.
-
Cell Seeding: Seed cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).
-
Incubate: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and fit the data to determine the IC50 value.
Conclusion and Future Directions
The 6-methylpiperazin-2-one scaffold is a validated and highly valuable starting point for the design of novel kinase inhibitors. The structure-activity relationships are primarily driven by substitutions at the N1 and N4 positions and are critically dependent on the stereochemistry at the C6 position. As demonstrated by comparative data, strategic modifications—such as adding small, electron-donating groups to an N-aryl substituent—can yield compounds with potent, low-micromolar or even nanomolar activity against various cancer cell lines.
Future research should focus on expanding the diversity of substituents at the N1 and N4 positions to explore new interactions within target binding sites. Combining SAR data with computational modeling will enable more rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately advancing the therapeutic potential of this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 7. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (S)-6-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. (S)-6-Methylpiperazin-2-one, a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. The seemingly subtle difference between its (S) and (R) enantiomers can lead to vastly different pharmacological and toxicological profiles. Therefore, the accurate determination of its enantiomeric excess (ee) is a non-negotiable aspect of quality control and process development.
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of this compound. As a senior application scientist, my focus extends beyond the mere listing of methods. I will delve into the causality behind experimental choices, highlight the self-validating nature of robust protocols, and provide the in-depth technical insights necessary for you to select and implement the most suitable method for your specific needs.
The Analytical Imperative: Why Enantiomeric Purity Matters
The significance of enantiomeric purity is rooted in the chiral environment of biological systems. Receptors, enzymes, and other biological targets are themselves chiral, leading to stereospecific interactions with drug molecules. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for this compound can be approached through several well-established analytical techniques. The choice of method is often a balance between the required accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare the most relevant techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Polarimetry.
Table 1: At-a-Glance Comparison of Analytical Methods
| Method | Principle | Typical Resolution (Rs) | Typical LOD/LOQ | Analysis Time (per sample) | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | > 1.5 | Low µg/mL to ng/mL | 10 - 30 min | High resolution, high sensitivity, widely applicable, robust. | Requires method development, higher cost of chiral columns. |
| Chiral GC | Separation on a chiral stationary phase in the gas phase. | > 1.5 | ng/mL to pg/mL | 15 - 45 min | Very high sensitivity, high resolution. | Requires derivatization for non-volatile analytes, potential for thermal degradation. |
| NMR with CSAs | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | N/A (based on signal separation) | mg/mL range | 5 - 15 min | Rapid analysis, no separation required, provides structural information. | Lower sensitivity, requires higher sample concentration, potential for signal overlap. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | N/A | mg/mL range | < 5 min | Very fast, non-destructive, simple instrumentation. | Lower sensitivity, requires pure sample, specific rotation must be known, less accurate for low ee values.[1][2][3] |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the gold standard for enantiomeric excess determination due to its high resolution and sensitivity.[4][5] The separation is achieved by passing the analyte over a stationary phase that is itself chiral, leading to differential retention of the enantiomers.
Expertise & Experience: The "Why" Behind the Protocol
For a basic compound like 6-methylpiperazin-2-one, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are an excellent starting point due to their broad applicability.[6][7] The choice of a normal-phase mobile phase (e.g., hexane/isopropanol) often provides better selectivity for this class of compounds. A small amount of a basic additive, like diethylamine (DEA), is crucial to prevent peak tailing by masking acidic sites on the silica support and improving the interaction with the CSP.
Experimental Protocol: Chiral HPLC of 6-Methylpiperazin-2-one
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.[8][9]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
Trustworthiness: A Self-Validating System
A robust HPLC method should demonstrate baseline resolution (Rs > 1.5) between the enantiomer peaks. The system suitability should be established by injecting a racemic standard to confirm resolution and retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers:
% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area of Both Enantiomers)] x 100
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC offers exceptional sensitivity and resolution.[10] Due to the polar nature of 6-methylpiperazin-2-one, derivatization is typically required to increase its volatility and improve chromatographic performance.
Expertise & Experience: The "Why" Behind the Protocol
Trifluoroacetylation is a common derivatization strategy for amines and amides as it produces volatile and thermally stable derivatives. A cyclodextrin-based chiral stationary phase is often effective for the separation of such derivatives.
Experimental Protocol: Chiral GC of 6-Methylpiperazin-2-one (after derivatization)
-
Derivatization:
-
Dissolve ~1 mg of the sample in 200 µL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat at 60 °C for 30 minutes.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100 °C hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Injection: 1 µL, split ratio 50:1.
Trustworthiness: A Self-Validating System
The method's reliability is confirmed by achieving baseline separation of the derivatized enantiomers from a racemic standard. The use of a mass spectrometer as a detector provides an additional layer of confidence through mass spectral confirmation of the eluted peaks.
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[5] This is achieved by adding a chiral solvating agent (CSA) to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, resulting in separate, distinguishable signals in the NMR spectrum.[1][2][11][12]
Expertise & Experience: The "Why" Behind the Protocol
For a molecule containing both hydrogen bond donor (N-H) and acceptor (C=O) groups like 6-methylpiperazin-2-one, chiral acids or alcohols can be effective CSAs. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a good candidate due to the strong interactions it can form and the presence of fluorine, which allows for the use of ¹⁹F NMR for a cleaner background. The magnitude of the chemical shift difference (Δδ) between the diastereomeric complexes is concentration and temperature-dependent, so these parameters must be carefully controlled.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.5 equivalents of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Gently shake the tube to ensure mixing and acquire the ¹H NMR spectrum again.
-
-
Data Analysis:
-
Identify a proton signal (e.g., the methyl protons or the proton at the chiral center) that shows baseline separation for the two enantiomers in the presence of the CSA.
-
Integrate the corresponding signals to determine the ratio of the enantiomers and calculate the % ee.
-
Trustworthiness: A Self-Validating System
The validity of the NMR method is established by analyzing a racemic mixture to confirm that the CSA induces a chemical shift difference and that the integration of the separated signals corresponds to a 50:50 ratio. A calibration curve can be prepared using samples of known enantiomeric composition to verify the linearity of the response.
Logical Relationship in NMR with CSA
Caption: Logical relationship in NMR with CSA.
Polarimetry
Polarimetry is a classical and rapid technique for measuring the enantiomeric excess of a pure substance.[13] It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14] The magnitude and direction of the rotation are dependent on the concentration of the enantiomers.
Expertise & Experience: The "Why" Behind the Protocol
This method is most suitable for quality control of highly pure, enantiomerically enriched samples. The specific rotation of the pure (S)-enantiomer must be known or determined. The accuracy of polarimetry is highly dependent on the purity of the sample, as any optically active impurities will contribute to the observed rotation, leading to erroneous results.
Experimental Protocol: Polarimetry
-
Instrumentation: Polarimeter with a sodium lamp (589 nm).
-
Sample Preparation:
-
Accurately prepare a solution of this compound of a known concentration (e.g., c = 1.0 g/100 mL) in a suitable solvent (e.g., methanol).
-
Ensure the solution is free of bubbles and suspended particles.
-
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell (of a known path length, e.g., 1 dm) with the sample solution.
-
Measure the observed optical rotation (α).
-
-
Calculation:
-
Calculate the specific rotation [α] of the sample: [α] = α / (c * l), where 'c' is the concentration in g/mL and 'l' is the path length in dm.
-
Calculate the enantiomeric excess: % ee = ([α]sample / [α]pure enantiomer) x 100.
-
Trustworthiness: A Self-Validating System
The method's validity relies on the precise determination of the specific rotation of an enantiomerically pure standard of this compound under the same experimental conditions (solvent, temperature, wavelength). Regular calibration of the polarimeter with a certified quartz plate is essential for ensuring instrumental accuracy.[15]
Workflow for Polarimetric Analysis
Caption: Workflow for Polarimetric Analysis.
Potential Interferences and Synthetic Impurities
The trustworthiness of any analytical method depends on understanding potential interferences. The synthesis of 6-methylpiperazin-2-one typically involves the cyclization of a diamine precursor. Potential impurities could include:
-
Starting materials: Unreacted N-(2-hydroxypropyl)ethylenediamine or similar precursors.
-
Diastereomers: If the synthesis starts from a racemic precursor for the methyl group, the corresponding (R)-enantiomer will be the primary "impurity" to be quantified.
-
Side-products: Byproducts from incomplete cyclization or side reactions.
Chromatographic methods (HPLC and GC) are generally superior in this regard as they can separate the analyte of interest from most impurities. In NMR, signals from impurities can overlap with the analyte signals, complicating the analysis. Polarimetry is most susceptible to interference, as any optically active impurity will affect the measured rotation.
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of this compound is contingent on the specific requirements of the analysis.
-
For routine quality control and release testing , where high accuracy and sensitivity are paramount, Chiral HPLC is the recommended method. Its robustness and high resolving power make it the most reliable choice.
-
For trace-level analysis or when very high sensitivity is required , Chiral GC-MS is a powerful alternative, provided that a suitable derivatization method is established.
-
For rapid screening or in-process controls where high sample throughput is needed and sample concentration is not a limiting factor , NMR with chiral solvating agents is an excellent option.
-
For a quick check of the enantiomeric purity of a highly enriched, pure sample , Polarimetry offers a fast and non-destructive measurement.
Ultimately, a multi-faceted approach, potentially using a chromatographic method for primary analysis and a spectroscopic or polarimetric method for confirmation, can provide the highest level of confidence in the enantiomeric purity of this compound, ensuring the quality and safety of the final pharmaceutical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChromTech and Daicel HPLC columns [hplc.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iajps.com [iajps.com]
- 14. Specific rotation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Cross-Validation Approach to Chiral Purity: An In-Depth Technical Guide to NMR and HPLC
In the landscape of pharmaceutical development and quality control, the stereoisomeric composition of a drug is not a trivial detail; it is a critical quality attribute that can profoundly influence therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a cornerstone of modern drug development. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
This document moves beyond a superficial listing of pros and cons. Instead, it delves into the fundamental principles of each technique, offers detailed experimental protocols, and presents a quantitative performance comparison to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
The Imperative of Chirality in Drug Development
The significance of chirality in pharmaceuticals is well-established. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Regulatory agencies worldwide, including the FDA and EMA, mandate robust validation of analytical methods used to determine the chiral purity of drug substances and products.[1][2] This underscores the necessity for reliable and accurate analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard in Chiral Separations
Chiral HPLC is widely regarded as the benchmark for determining enantiomeric purity, primarily due to its robustness, versatility, and the extensive availability of chiral stationary phases (CSPs).[3]
The Principle of Chiral Recognition in HPLC
The separation of enantiomers by chiral HPLC is achieved through their differential interactions with a chiral stationary phase packed within the column.[3][4][5] The enantiomeric mixture, dissolved in a mobile phase, is passed through the column. One enantiomer forms a more stable transient diastereomeric complex with the CSP, leading to stronger retention and a longer elution time.[6][7] The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric excess (% ee).
The selection of the appropriate CSP is paramount for successful chiral separation. Common types of CSPs include:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used due to their broad applicability and excellent resolving power.[3][8][9][10]
-
Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[6][11]
-
Protein-based CSPs: These utilize the chirality of proteins like bovine serum albumin to effect separation.[3][6]
-
Macrocyclic glycopeptide phases: These phases contain multiple chiral centers and molecular cavities, enabling separation through a combination of interactions.[6]
Experimental Workflow for Chiral HPLC
The development of a robust chiral HPLC method often involves a systematic screening of columns and mobile phases.[9][12]
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of a chiral analyte.
Instrumentation: A standard HPLC system equipped with a UV detector.
Materials:
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H).[9]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol).
-
Analyte sample.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., 90:10 n-hexane:isopropanol). For basic compounds, 0.1% diethylamine may be added; for acidic compounds, 0.1% trifluoroacetic acid can be used.[12] Degas the mobile phase thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the analyte in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has maximum absorbance.
-
-
Injection and Data Acquisition: Inject a fixed volume of the prepared sample (e.g., 10 µL) onto the column. Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Quantitative Tool
While HPLC is a separation-based technique, NMR spectroscopy offers a direct and powerful method for the quantification of enantiomers without physical separation.[13][14]
The Principle of Chiral Discrimination in NMR
Enantiomers are isochronous in an achiral solvent, meaning they produce identical NMR spectra.[15][16] To differentiate them, a chiral environment must be created. This is typically achieved by using:
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[15][17][18][19] These diastereomeric complexes are no longer mirror images and will have distinct NMR spectra, allowing for the resolution of signals corresponding to each enantiomer.
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable, covalent diastereomeric derivatives.[15][20] Similar to the complexes formed with CSAs, these diastereomers will have different NMR spectra.
The integration of the resolved signals in the NMR spectrum is directly proportional to the molar ratio of the enantiomers, enabling accurate determination of the enantiomeric excess.[21][22]
Experimental Workflow for NMR with a Chiral Solvating Agent
The use of CSAs is often preferred over CDAs as it avoids a chemical reaction step and the potential for kinetic resolution.[18]
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
Detailed Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric purity of a chiral analyte using a chiral solvating agent.
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
Materials:
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA) (e.g., (R)-1,1'-bi-2-naphthol).[21]
-
Analyte sample.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte and dissolve it in about 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Add the chiral solvating agent to the solution. The optimal molar ratio of CSA to analyte often needs to be determined empirically but typically ranges from 1:1 to 2:1.
-
Vortex the mixture to ensure homogeneity and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans are co-added to achieve a good signal-to-noise ratio, especially for the signals of the minor enantiomer.
-
Careful shimming of the magnetic field is crucial to obtain sharp, well-resolved signals.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate these signals.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 where Integral₁ is the integration value of the signal for the major enantiomer and Integral₂ is the integration value for the minor enantiomer.
-
Head-to-Head Comparison: HPLC vs. NMR
The choice between chiral HPLC and NMR for enantiomeric purity determination depends on several factors, including the specific requirements of the analysis, available instrumentation, and the stage of drug development.
| Feature | Chiral HPLC | NMR with Chiral Auxiliaries | Causality and Field Insights |
| Principle | Physical separation based on differential interaction with a Chiral Stationary Phase (CSP).[3][5] | Formation of transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs) leading to distinct NMR signals.[15][16] | HPLC provides a physical separation, which can be advantageous for preparative work, while NMR offers a direct, non-separative quantitative measure. |
| Sensitivity | Generally high (ng/mL to µg/mL range). | Generally lower, requiring mg quantities of sample. | HPLC is the method of choice for trace analysis and determining the purity of highly enantioenriched samples. |
| Resolution | Can achieve baseline separation (Rs > 1.5). | Dependent on the choice of chiral auxiliary and the magnetic field strength. Signal overlap can be an issue. | The ability to achieve baseline separation in HPLC simplifies quantification and enhances accuracy. |
| Sample Throughput | Lower; analysis times are typically 10-30 minutes per sample. | Higher; a ¹H NMR spectrum can be acquired in a few minutes.[23] | NMR is well-suited for high-throughput screening and reaction monitoring. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases.[9][12] | Often faster, involving screening of a few chiral auxiliaries and optimizing the molar ratio.[19] | The empirical nature of chiral HPLC method development can be a bottleneck in early-stage development. |
| Solvent Consumption | High.[5][23] | Low (typically < 1 mL of deuterated solvent per sample).[5][23] | NMR is a "greener" technique with significantly less solvent waste. |
| Sample Recovery | Destructive. | Non-destructive; the sample can be recovered. | The non-destructive nature of NMR is beneficial when dealing with precious or limited quantities of material. |
| Quantitative Accuracy | High, provided there is good resolution and a stable baseline. | High; the integration of NMR signals is directly proportional to the molar concentration.[22][24][25] | qNMR is considered a primary ratio method of measurement and can be highly accurate. |
| Validation | Well-established regulatory guidelines (ICH Q2(R2)).[1][26][27] | Can be validated following the same principles, but less commonly used for routine QC in a regulated environment. | HPLC methods are more commonly found in pharmacopeias and regulatory filings. |
A Synergistic Approach: Cross-Validation for Unquestionable Confidence
While both techniques are powerful in their own right, a cross-validation strategy employing both NMR and HPLC provides the highest level of confidence in the determination of chiral purity. A rapid screen by NMR can provide a quick assessment of enantiomeric excess, which can then be confirmed and rigorously quantified by a validated chiral HPLC method. This orthogonal approach, utilizing techniques with fundamentally different principles of chiral discrimination, is a hallmark of robust analytical science.
For instance, a study comparing NMR and HPLC for the chiral analysis of β-blockers demonstrated good agreement between the two methods.[20] Similarly, head-to-head comparisons for the quantitative analysis of other molecules have shown that both techniques can provide accurate and reliable results.[28][29]
Conclusion: Making an Informed Choice
The selection of an analytical method for chiral purity determination is a critical decision in the drug development process. Chiral HPLC remains the workhorse of the pharmaceutical industry for this purpose, offering high sensitivity and well-established validation protocols. However, NMR spectroscopy, particularly with the use of chiral solvating agents, provides a rapid, accurate, and non-destructive alternative that is exceptionally well-suited for high-throughput screening and situations where sample is limited.[5]
By understanding the underlying principles, performance characteristics, and experimental workflows of both techniques, researchers can select the most appropriate method for their needs and, when necessary, employ a cross-validation strategy to ensure the unequivocal stereochemical integrity of their chiral compounds.
References
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. learnaboutpharma.com [learnaboutpharma.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CHIRAL HPLC | PPTX [slideshare.net]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. koreascience.kr [koreascience.kr]
- 21. asdlib.org [asdlib.org]
- 22. emerypharma.com [emerypharma.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 25. rssl.com [rssl.com]
- 26. fda.gov [fda.gov]
- 27. biopharminternational.com [biopharminternational.com]
- 28. mdpi.com [mdpi.com]
- 29. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (S)-6-Methylpiperazin-2-one
This document provides a comprehensive, step-by-step guide for the proper disposal of (S)-6-Methylpiperazin-2-one, a heterocyclic amine derivative commonly used in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its structure as a substituted piperazine allows for a reliable hazard assessment based on analogous compounds like 2-methylpiperazine and piperazine itself.
The primary hazards are associated with its corrosive nature.[1][2][3] It is crucial to treat this compound as capable of causing severe skin burns and serious eye damage.[4] Inhalation of dust may also lead to respiratory irritation.[4][5]
Hazard Profile Summary
The following table summarizes the anticipated hazards based on data from structurally similar compounds.
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
| Skin Corrosion/Irritation |
| H314: Causes severe skin burns and eye damage.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7] |
| Serious Eye Damage |
| H318: Causes serious eye damage.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation |
| H335: May cause respiratory irritation.[4][5] | P261: Avoid breathing dust.[4][7] |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound in any capacity—including for disposal—the following PPE is mandatory:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[8]
-
Eye/Face Protection: Use chemical safety goggles and a face shield for maximum protection against splashes or airborne particles.[8][9]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be used.[10]
-
Respiratory Protection: If handling outside of a certified chemical fume hood or if dust generation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.[11]
Waste Management: Segregation and Containment
Proper segregation and containment are the most critical steps in the disposal process. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), strictly regulates the disposal of hazardous chemical waste.[12][13]
The Principle of Incompatibility
This compound, as a heterocyclic amine, is incompatible with certain classes of chemicals. Never mix this waste with:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, chlorine bleaches). Mixing can result in a violent reaction and potential ignition.[1][9]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid). A strong exothermic reaction can occur.
-
Acid Anhydrides and Acid Chlorides: These can also react violently.[14]
Causality Insight: Mixing incompatible waste streams is a leading cause of laboratory accidents. The reactions can generate heat, toxic gases, and pressure, leading to container failure and chemical exposure. Proper segregation at the point of generation is a non-negotiable safety protocol.[15]
Container Selection and Labeling
All waste must be collected in designated, properly labeled containers.
-
Container Type: Use only chemically compatible containers. High-density polyethylene (HDPE) or glass containers are suitable. Never use metal containers for corrosive waste.[13] Food containers (e.g., jars, bottles) are strictly prohibited for storing hazardous waste.[15]
-
Container Condition: Ensure containers are in good condition, free from leaks or damage, and have a secure, leak-proof closure.[12][15]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[8][16] The label must also include:
Step-by-Step Disposal Protocols
The specific protocol depends on the form of the waste. All disposal activities must be conducted in accordance with local, state, and federal regulations.[1] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Protocol 3.1: Disposal of Unused or Expired Pure Compound (Solid)
-
Work Area: Conduct all handling within a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Place the original container, if intact, into a larger, sealable bag or secondary container.
-
Labeling: If not in its original container, carefully transfer the solid waste to a designated solid hazardous waste container that is properly labeled as described in Section 2.2.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[15][16]
-
Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[11]
Protocol 3.2: Disposal of Contaminated Labware and Materials
This includes items like gloves, weighing paper, pipette tips, and contaminated wipes.
-
Collection: Place all contaminated solid waste into a designated, lined container or a heavy-duty, sealable plastic bag.
-
Labeling: Clearly label the bag or container as "HAZARDOUS WASTE" with the chemical name.
-
Glassware Decontamination: For reusable glassware, perform a triple rinse with a suitable solvent (e.g., methanol or ethanol). The first two rinses must be collected and disposed of as hazardous liquid waste.[8] The third rinse may be disposed of according to institutional policy.
Protocol 3.3: Disposal of Dilute Solutions
-
Prohibition: Do not dispose of any solution containing this compound down the drain. [4][9] This compound can be harmful to aquatic organisms.[1]
-
Collection: Collect all aqueous and organic solutions in a designated, properly labeled hazardous liquid waste container.
-
Segregation: Ensure the waste stream is compatible. For example, maintain separate containers for halogenated and non-halogenated organic solvents.
-
Container Fullness: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[13]
-
Storage and Pickup: Securely cap the container and move it to the appropriate SAA to await pickup.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For small spills (manageable by one person), proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's emergency response team or EHS office immediately.
-
Don PPE: Wear the full PPE ensemble described in Section 1.2.
-
Containment: Cover the spill with an inert, non-combustible absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontamination: Clean the spill area with a suitable solvent or soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated until cleanup is complete.[8]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing this compound waste from generation to disposal.
Caption: Decision workflow for proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. danielshealth.com [danielshealth.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. fishersci.com [fishersci.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-6-Methylpiperazin-2-one
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (S)-6-Methylpiperazin-2-one. While specific toxicological data for this compound is not extensively published, its structure as a piperazine derivative necessitates a high degree of caution. The following procedures are synthesized from safety data for structurally analogous compounds and established best practices in chemical handling. Our primary objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Hazard Assessment: Understanding the Risks of Piperazine Derivatives
Handling any chemical safely begins with a thorough understanding of its potential hazards. Based on data from similar piperazine compounds, this compound should be treated as a hazardous substance. The primary risks associated with this class of chemicals are summarized below. This assessment forms the logical basis for the stringent PPE requirements that follow.
| Hazard Category | Potential Risks and Effects | Rationale for Precaution |
| Skin & Eye Contact | Corrosive. Causes severe skin burns and eye damage, potentially leading to irreversible injury.[1][2][3][4] | Direct contact can destroy tissue. The eyes are particularly vulnerable, with a risk of serious damage or blindness.[2][5][6] |
| Inhalation | Toxic/Irritant. May cause respiratory irritation.[7] Some derivatives are considered toxic if inhaled.[3] | Dusts or aerosols can be easily generated from solid compounds, posing a direct threat to the respiratory tract. |
| Ingestion | Harmful/Toxic. Ingestion of related compounds can cause severe damage to the gastrointestinal tract, including swelling and potential perforation.[2][8] | Accidental ingestion via contaminated hands is a significant risk without strict hygiene protocols. |
| Flammability | Flammable Solid. Piperazine derivatives can be flammable solids that may form explosive mixtures with air, especially as dust.[2][5][7] | Ignition sources such as sparks, hot surfaces, or static discharge must be rigorously controlled.[3][4][8] |
| Sensitization | Potential Sensitizer. May cause an allergic skin reaction upon contact or sensitization through inhalation.[4][5] | Repeated exposure can lead to an allergic response, complicating future work with similar compounds. |
Core PPE Requirements: A Head-to-Toe Protocol
A multi-layered approach to PPE is mandatory. The following specifies the minimum required protection. For high-energy operations (e.g., grinding, sonicating) or when handling large quantities, an escalation of this protection is warranted.
Eye and Face Protection: The Non-Negotiable First Line of Defense
-
Primary Protection: At a minimum, wear tightly fitting chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[2][7] These are essential to protect against splashes and airborne particulates.
-
Secondary Protection: When handling quantities greater than a few grams, or during any procedure with a heightened risk of splashing (e.g., transfers, dissolution), a full-face shield must be worn over the safety goggles.[2][5]
-
Contact Lenses: Avoid wearing contact lenses when handling this compound. They can trap corrosive materials against the eye and interfere with emergency flushing procedures.[5]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: The selection of appropriate gloves is critical. Do not rely on standard thin nitrile examination gloves for anything beyond brief, incidental contact.
-
Selection Criteria: Choose gloves tested against relevant standards (e.g., EN 374).[5] For prolonged or repeated contact, a glove with a high protection class (breakthrough time >240 minutes) is recommended.[5]
-
Glove Discipline: Always double-glove. Inspect gloves for any signs of degradation or puncture before and during use. If contact with the chemical occurs, remove gloves immediately, wash your hands, and don fresh gloves. Contaminated gloves must be disposed of as hazardous waste.
-
-
Laboratory Coat/Body Suit: A flame-retardant lab coat is mandatory.[4] For large-scale work or situations with a high risk of contamination, a disposable, anti-static chemical-resistant suit (e.g., Tyvek) should be worn.
-
Footwear: Fully enclosed, chemical-resistant footwear is required. Do not wear perforated shoes or sandals in the laboratory.
Respiratory Protection: Safeguarding Against Inhalation
All handling of this compound solid should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][9]
-
Standard Operations (in a fume hood): For small quantities, the fume hood provides adequate respiratory protection.
-
Risk of Aerosolization or Weighing: When weighing the powder or if there is any risk of dust generation, a NIOSH-approved respirator is necessary. A half-mask elastomeric respirator with P100 (particulate) cartridges is a suitable choice.[2][7]
-
Emergency or Spill Cleanup: For spill response or in situations with inadequate ventilation, a full-face respirator with combination cartridges or a powered air-purifying respirator (PAPR) should be used.[10]
Operational Guide: PPE Workflow and Selection
Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.
Step-by-Step PPE Donning and Doffing Protocol
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on inner gloves.
-
Don lab coat or chemical suit.
-
Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don respiratory protection (if required), and perform a seal check.
-
Don eye and face protection.
-
-
Doffing (Taking Off): This process is designed to contain contaminants.
-
Remove outer gloves, peeling them off without touching the exterior surface.
-
Remove lab coat or suit by rolling it outwards and away from the body.
-
Remove face shield and/or goggles from the back.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the planned experiment.
Caption: PPE selection workflow for handling this compound.
Emergency Protocols: Response to Exposure and Spills
Immediate and correct action is vital in an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[1][9] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes in a safety shower.[1][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][9] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][9] This poses a risk of perforating the esophagus.[2][8] Seek immediate medical attention.
-
Minor Spill (<5g): Ensure the area is well-ventilated (fume hood). Wearing full PPE (including respirator), cover the spill with an inert absorbent material like sand or vermiculite.[3] Carefully scoop the material into a labeled, sealed container for hazardous waste disposal using non-sparking tools.[3][5]
-
Major Spill (>5g): Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[5]
Decontamination and Disposal Plan
Proper disposal prevents harm to others and the environment.
-
Used PPE: All single-use PPE (gloves, disposable suits, etc.) that is contaminated or potentially contaminated must be placed in a designated hazardous waste container.
-
Chemical Waste: Unused chemical and spill cleanup materials must be disposed of as hazardous waste.[7] Follow all local, state, and federal regulations for chemical waste disposal.[2] Never dispose of this chemical down the drain.[1][9]
-
Decontamination: Thoroughly wash hands and forearms with soap and water after doffing PPE. Decontaminate any reusable equipment according to your laboratory's standard operating procedures.
By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS [mubychem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.fi [fishersci.fi]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
